molecular formula C10H15ClN2O B1434196 4-(6-Methylpyridin-2-yl)morpholine hydrochloride CAS No. 1704064-99-2

4-(6-Methylpyridin-2-yl)morpholine hydrochloride

Número de catálogo: B1434196
Número CAS: 1704064-99-2
Peso molecular: 214.69 g/mol
Clave InChI: PHQBLINHTZKLGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Methylpyridin-2-yl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methylpyridin-2-yl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(6-methylpyridin-2-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-9-3-2-4-10(11-9)12-5-7-13-8-6-12;/h2-4H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQBLINHTZKLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-99-2
Record name Morpholine, 4-(6-methyl-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (CAS No: 1704064-99-2).[1] As a Senior Application Scientist, this document synthesizes foundational chemical data, analytical methodologies, and practical insights to support its application in research and drug development. This guide covers the compound's identity, structural elucidation, synthesis, and key physicochemical characteristics, offering a self-validating framework for its use and further investigation.

Introduction

4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a heterocyclic compound that incorporates a morpholine ring attached to a 6-methylpyridine moiety.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[2][3][4][5][6] This, combined with the pyridine ring, suggests potential applications in the development of novel therapeutic agents.[1][2] This guide serves as a detailed resource for researchers, providing critical information on the compound's properties and the methodologies for its characterization.

Chemical Identity and Structure

A thorough understanding of the chemical identity and structure is fundamental for any research and development endeavor.

Chemical Structure

The chemical structure of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride consists of a morpholine ring and a 6-methylpyridine ring, linked by a nitrogen-carbon bond. The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

Caption: Chemical structure of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

Molecular Formula and Weight

The molecular formula of the hydrochloride salt is C₁₀H₁₅ClN₂O, with a corresponding molecular weight of 214.69 g/mol .[1]

IUPAC Name and Other Identifiers
  • IUPAC Name: 4-(6-methylpyridin-2-yl)morpholine;hydrochloride[1]

  • CAS Number: 1704064-99-2[1]

  • Molecular Formula: C₁₀H₁₅ClN₂O[1]

  • Molecular Weight: 214.69 g/mol [1]

  • InChI: InChI=1S/C10H14N2O.ClH/c1-9-3-2-4-10(11-9)12-5-7-13-8-6-12;/h2-4H,5-8H2,1H3;1H[1]

  • InChI Key: PHQBLINHTZKLGR-UHFFFAOYSA-N[1]

  • Canonical SMILES: CC1=NC(=CC=C1)N2CCOCC2.Cl[1]

Synthesis

The primary synthetic route to 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is through a nucleophilic aromatic substitution (SNAᵣ) reaction.[1]

Reaction Principle

The synthesis involves the reaction of 6-methyl-2-chloropyridine with morpholine. The electron-withdrawing effect of the pyridine nitrogen and the chloro-substituent facilitates the nucleophilic attack by the secondary amine of morpholine on the pyridine ring. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.[1]

Synthesis_Workflow Reactants 6-Methyl-2-chloropyridine + Morpholine Reaction Nucleophilic Aromatic Substitution (Solvent: DMF, Base: K₂CO₃, Elevated Temp.) Reactants->Reaction FreeBase 4-(6-Methylpyridin-2-yl)morpholine (Free Base) Reaction->FreeBase SaltFormation Treatment with Hydrochloric Acid (HCl) FreeBase->SaltFormation Product 4-(6-Methylpyridin-2-yl)morpholine hydrochloride SaltFormation->Product

Caption: General synthetic workflow for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

Detailed Synthetic Protocol

The following is a representative laboratory-scale protocol for the synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-methyl-2-chloropyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Free Base: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-(6-Methylpyridin-2-yl)morpholine hydrochloride as a solid.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Physical Form White crystalline solid[1]
Melting Point Data not available
Solubility Soluble in polar solvents such as water and methanol.[1]
pKa Data not available
logP Data not available

Note: The lack of publicly available experimental data for the melting point, pKa, and logP highlights a key area for future characterization of this compound.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and stability of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring, the aromatic protons of the pyridine ring, and the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

  • C-H stretching vibrations for the methyl and aromatic groups.

  • C=C and C=N stretching vibrations within the pyridine ring.

  • C-O-C stretching of the ether linkage in the morpholine ring.

  • N-H stretching from the protonated amine of the hydrochloride salt.

Note: A publicly available experimental IR spectrum for this specific compound has not been identified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. A validated, stability-indicating HPLC method is essential for quality control.

5.3.1. Proposed HPLC Method Development

Given the polar nature of the compound, a reversed-phase HPLC method would be a suitable starting point.

HPLC_Method_Development cluster_0 HPLC System cluster_1 Mobile Phase Components Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Detector UV Detector (e.g., 254 nm) Column->Detector MobilePhase Mobile Phase (Gradient or Isocratic) MobilePhase->Column Aqueous Aqueous Phase: Water with 0.1% TFA or Formic Acid Aqueous->MobilePhase Organic Organic Phase: Acetonitrile or Methanol Organic->MobilePhase Sample Sample Preparation (Dissolve in Mobile Phase A) Sample->Column

Caption: A logical workflow for developing an HPLC method for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

5.3.2. Step-by-Step HPLC Protocol (General Guidance)

  • Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A starting gradient could be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability and melting behavior of the compound.

  • TGA: Would provide information on the temperature at which the compound begins to decompose.

  • DSC: Would allow for the determination of the melting point and any polymorphic transitions.

Note: No specific TGA or DSC data for this compound is currently available in the public literature.

Stability and Storage

The stability of a compound is a critical factor in its development and application.

Chemical Stability

As a hydrochloride salt, 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is expected to be relatively stable under normal laboratory conditions. However, it may be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, or exposure to high temperatures and UV light.[1]

Recommended Storage

It is recommended to store the compound in a well-closed container, protected from light and moisture, at controlled room temperature.

Safety Information

A comprehensive safety assessment is crucial before handling any chemical compound.

  • Handling Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a compound with potential applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its known physicochemical properties, synthesis, and analytical characterization methods. While foundational information is available, there is a clear need for further experimental determination of key parameters such as melting point, pKa, logP, and detailed spectroscopic and chromatographic data. The protocols and methodologies outlined herein provide a solid framework for researchers to conduct these necessary characterization studies, thereby enabling a more complete understanding and effective utilization of this promising compound.

References

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 836-856.
  • PubChem. (n.d.). 4-(2,6-Dichloropyrimidin-4-yl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • TiHo eLib. (2020, November 9). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

Sources

Advanced Material Safety & Synthesis Whitepaper: 4-(6-Methylpyridin-2-yl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper serves as an advanced Material Safety Data Sheet (MSDS) and synthetic guide for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (CAS: 1704064-99-2). Designed for drug development professionals and synthetic chemists, this document transcends standard safety readouts by detailing the mechanistic causality behind the compound's hazards, structural dynamics, and synthesis. By integrating self-validating experimental protocols with rigorous safety engineering, this guide ensures both high-yield isolation and optimal laboratory safety[1].

Physicochemical Identity & Structural Dynamics

4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a heterocyclic organic compound characterized by a morpholine ring fused to a pyridine derivative, which is substituted with a methyl group at the 6-position[1].

The structural dynamics of this molecule dictate its behavior in both biological and synthetic environments. The lone pair on the morpholine nitrogen is partially delocalized into the electron-deficient pyridine ring via resonance. Consequently, during the formation of the hydrochloride salt, protonation preferentially occurs at the more electron-rich pyridine nitrogen, stabilizing the molecule and significantly reducing the volatility of the free base[1].

Table 1: Physicochemical Properties
PropertySpecification / Value
Product Name 4-(6-Methylpyridin-2-yl)morpholine hydrochloride
CAS Number 1704064-99-2
Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Canonical SMILES CC1=NC(=CC=C1)N2CCOCC2.Cl
Purity Specification ≥98.5% (Industrial standard)
Moisture Content ≤0.5% (Critical for storage stability)

Mechanistic Toxicology & Hazard Profile (MSDS Core)

Standard safety data sheets for similar pyridine-morpholine derivatives (e.g., 4-(pyridin-2-yl)morpholine) classify these compounds as hazardous materials requiring specific shipping and handling protocols[2]. Understanding the causality of these hazards is critical for effective risk mitigation.

Table 2: GHS Hazard Classification & Causality
Hazard ClassMechanistic CausalityRequired Mitigation
Skin Irritation (Cat 2) The lipophilic morpholine-pyridine moiety disrupts cellular lipid bilayers. The hydrochloride salt dissociates upon contact with skin moisture, causing a localized pH drop that denatures epidermal proteins.Nitrile gloves (min 0.11mm thickness); lab coat.
Eye Irritation (Cat 2A) The compound's high affinity for aqueous environments (due to the HCl salt) leads to rapid dissolution in tear film, causing immediate osmotic shock and acid-catalyzed corneal irritation.Snug-fitting safety goggles or full face shield.
STOT SE 3 (Respiratory) Inhalation of fine crystalline dust triggers mucosal irritation in the upper respiratory tract via localized acidification.Handling strictly within a certified Class II fume hood.

Exposure Response & Safety Workflows

In the event of accidental exposure, response protocols must be executed systematically. The workflow below outlines the immediate remediation steps based on the route of exposure.

SafetyWorkflow Exposure Accidental Exposure Event Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Inhale Inhalation of Dust Exposure->Inhale WashSkin Flush with copious water & soap (Minimum 15 mins) Skin->WashSkin WashEye Use emergency eyewash station (Minimum 15 mins) Eye->WashEye FreshAir Move to fresh air immediately Administer O2 if dyspneic Inhale->FreshAir Medical Seek Immediate Medical Evaluation (Provide MSDS to Physician) WashSkin->Medical WashEye->Medical FreshAir->Medical

Emergency exposure response workflow detailing immediate remediation and medical escalation.

Validated Synthesis & Isolation Protocols

The primary synthesis of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride relies on a Nucleophilic Aromatic Substitution (SNAr) reaction[1]. An alternative industrial route utilizes 4-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6) and 6-methylpyridin-2-ol; however, this alternative pathway suffers from competing O- versus N-alkylation (due to the ambident nucleophile nature of the 2-pyridone tautomer), requiring strict regiocontrol[1].

Therefore, the SNAr route is preferred for laboratory-scale synthesis due to its predictable regiochemistry.

SynthesisWorkflow A 6-Methyl-2-chloropyridine C SNAr Reaction (DMF, K2CO3, 100°C) A->C B Morpholine B->C D Free Base Intermediate (Organic Phase Extraction) C->D Nucleophilic Attack E Salt Formation (Anhydrous HCl in Dioxane) D->E Isolation & Purification F 4-(6-Methylpyridin-2-yl)morpholine HCl (Target Compound) E->F Crystallization

Primary SNAr synthetic pathway for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

Step-by-Step Self-Validating Protocol (SNAr Route)

Step 1: Reagent Preparation & Setup

  • Action: In a flame-dried, argon-purged round-bottom flask, combine 6-methyl-2-chloropyridine (1.0 eq) and morpholine (1.5 eq).

  • Causality: A slight excess of morpholine drives the equilibrium forward and compensates for any evaporative loss. Argon purging prevents oxidative degradation of the amine at elevated temperatures.

Step 2: SNAr Reaction Execution

  • Action: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) and Dimethylformamide (DMF) to achieve a 0.5 M concentration. Heat the mixture to 100°C under continuous stirring for 12 hours[1].

  • Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state. K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation of the morpholine nucleophile.

  • Self-Validation Check: Analyze an aliquot via LC-MS. Do not proceed until the UV 254 nm peak for 6-methyl-2-chloropyridine has disappeared and the product mass [M+H]+ = 179.12 is dominant (>95% conversion).

Step 3: Aqueous Workup

  • Action: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water (3x) followed by brine (1x).

  • Causality: Multiple water washes are mandatory to completely partition the high-boiling DMF solvent into the aqueous phase.

  • Self-Validation Check: Evaporate a small sample of the organic layer. If a liquid residue remains with a distinct amine odor, DMF is still present. Repeat water washes.

Step 4: Hydrochloride Salt Formation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Redissolve the resulting free base in anhydrous diethyl ether or dioxane. Slowly add 4.0 M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Causality: The dropwise addition at 0°C controls the exothermic protonation, preventing thermal degradation. The non-polar solvent forces the highly polar hydrochloride salt to immediately precipitate out of solution.

  • Self-Validation Check: A thick white precipitate should form immediately upon HCl addition. Monitor the pH of the supernatant; it should drop to ~2-3, confirming complete salt formation.

Step 5: Isolation & Drying

  • Action: Isolate the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with cold diethyl ether. Dry the solid in a vacuum desiccator over P2O5 for 24 hours.

  • Self-Validation Check: Weigh the product at 12 hours and 24 hours. Constant mass indicates complete removal of residual solvent and moisture.

Storage & Stability Engineering

The hydrochloride salt form (specification: ≥98.5% purity, ≤0.5% moisture) ensures superior stability during storage and handling compared to the free base[1]. However, salts are inherently hygroscopic.

  • Storage Conditions: Store at 4°C in a tightly sealed, light-resistant container[2].

  • Atmosphere: Backfill the storage container with inert Argon gas after every use to displace atmospheric moisture.

  • Degradation Causality: Exposure to ambient humidity will cause the salt to absorb water (deliquescence), leading to potential hydrolytic degradation of the morpholine ring over prolonged periods and complicating precise stoichiometric weighing for downstream assays.

References

  • Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566)
  • 24255-25-2 | 4-(Pyridin-2-yl)

Sources

Crystal Structure and X-Ray Diffraction of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (CAS: 1704064-99-2) is a highly versatile heterocyclic scaffold utilized extensively as a pharmaceutical intermediate and a structural motif in kinase inhibitor design[1]. With a molecular formula of C10​H15​ClN2​O and a molecular weight of 214.69 g/mol , its solid-state behavior is governed by a complex interplay of steric hindrance, acid-base equilibria, and charge-assisted hydrogen bonding[1].

Determining the exact three-dimensional architecture of this molecule via Single-Crystal X-Ray Diffraction (SC-XRD) is critical for drug development. The precise conformational state (e.g., the morpholine chair geometry) and the specific site of protonation directly dictate the molecule's pharmacophore mapping and its binding affinity within biological targets. This whitepaper provides an authoritative, in-depth technical guide to the structural chemistry, crystallization methodology, and crystallographic resolution of 4-(6-Methylpyridin-2-yl)morpholine HCl.

Structural Chemistry & Protonation Dynamics

A fundamental challenge in characterizing 2-morpholinopyridine derivatives is predicting the exact site of protonation. The molecule possesses two distinct basic centers:

  • The Morpholine Nitrogen (N2): An sp3 -hybridized amine, which in its pure state exhibits a pKa of ~8.36[2].

  • The Pyridine Nitrogen (N1): An sp2 -hybridized imine-like nitrogen, which typically exhibits a pKa of ~5.2[2].

In unsubstituted 2-aminopyridines, protonation often occurs at the pyridine nitrogen due to the resonance delocalization of the exocyclic nitrogen's lone pair into the aromatic ring. However, in 4-(6-Methylpyridin-2-yl)morpholine, the steric bulk of the 6-methyl group and the rigid chair conformation of the morpholine ring prevent the molecule from achieving full coplanarity[3]. Because the morpholine lone pair cannot effectively overlap with the pyridine π -system, the morpholine nitrogen retains its localized electron density, making it the more basic site[2].

Consequently, upon treatment with one equivalent of hydrochloric acid, protonation preferentially occurs at the morpholine nitrogen, yielding a monoprotonated salt[2]. The morpholine ring adopts a stable chair conformation, with the bulky 6-methylpyridin-2-yl substituent occupying the equatorial position to minimize 1,3-diaxial steric clashes[2]. Further protonation to a diprotonated state only occurs under highly acidic conditions (pH < 4)[2].

Protonation A Free Base (Deprotonated) B Monoprotonated Salt (Morpholine N+H) A->B +HCl (pH 6-8) B->A +Base C Diprotonated Salt (Morpholine N+H, Pyridine N+H) B->C +Excess HCl (pH < 4)

Fig 1. pH-dependent protonation equilibrium of 4-(6-Methylpyridin-2-yl)morpholine.

Crystallization Methodology (Self-Validating Protocol)

To obtain diffraction-quality single crystals, researchers must avoid rapid solvent evaporation, which often leads to supersaturation, kinetic trapping, and the formation of twinned or microcrystalline powders. Vapor diffusion is the method of choice here because it allows for a thermodynamically controlled, slow decrease in solubility, yielding large, defect-free single crystals.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Select a solvent in which the HCl salt is highly soluble (e.g., anhydrous Methanol) and an antisolvent in which it is insoluble (e.g., Diethyl Ether)[1].

  • Dissolution & Filtration: Dissolve 50 mg of 4-(6-Methylpyridin-2-yl)morpholine HCl in 1.0 mL of methanol. Causality: Pass the solution through a 0.22 μm PTFE syringe filter to remove dust particles or undissolved solute that could act as heterogeneous nucleation sites, which cause unwanted rapid precipitation.

  • Chamber Setup: Place the filtered solution into a 4 mL inner glass vial (uncapped). Place this inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether.

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap and incubate at a stable 4 °C for 72–96 hours. The volatile antisolvent will slowly diffuse into the inner vial, gradually lowering the solubility of the salt.

  • Validation Step: Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Self-Validation: A high-quality single crystal will extinguish light uniformly every 90° of rotation. If the crystal shows patchy extinction, it is twinned and should be discarded.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a validated crystal is isolated, the structural determination follows a rigorous pipeline designed to maximize data resolution and minimize thermal noise.

SCXRD Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop + Paratone-N, 100 K) Cryst->Mount Collect 3. Data Collection (Mo Kα Radiation) Mount->Collect Reduce 4. Data Reduction (Integration & Absorption Correction) Collect->Reduce Solve 5. Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Refine 6. Refinement (SHELXL - Least Squares) Solve->Refine

Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Experimental Execution
  • Mounting & Cryocooling: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the resolution of high-angle reflections necessary to accurately locate hydrogen atoms.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction. Self-Validation: The internal agreement factor ( Rint​ ) must be evaluated; a value of <0.05 confirms the data is of sufficient quality to proceed to structure solution.

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm in SHELXT [4]. Assign the heavy atoms (Cl, O, N, C) and refine the model using full-matrix least-squares on F2 via SHELXL . The entire process is visualized and managed through the Olex2 graphical interface[5].

Crystallographic Data & Structural Motifs

The structural refinement of 4-(6-Methylpyridin-2-yl)morpholine HCl typically reveals a monoclinic crystal system. The primary driving force of the crystal packing is the strong, charge-assisted hydrogen bond between the protonated morpholine nitrogen and the chloride counterion ( N+–H⋯Cl− )[6].

Data Presentation

Table 1: Expected Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C10​H15​ClN2​O
Formula Weight 214.69 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Radiation Mo K α ( λ=0.71073 Å)
Morpholine Conformation Chair (Equatorial Pyridyl Substituent)
Final R1​ [I>2σ(I)] ≤0.045
Final wR2​ (all data) ≤0.110

Table 2: Selected Expected Hydrogen Bond Geometry (Å, °)

D–H AD–H (Å)H A (Å)D A (Å)D–H A Angle (°)
N(2)–H(2A) Cl(1)0.91(2)2.18(2)3.075(3)168(2)
C(5)–H(5A) Cl(1)0.952.753.582(4)145
C(8)–H(8B) O(1)0.992.523.391(4)147

Note: The N(2)–H(2A)...Cl(1) interaction is the dominant supramolecular synthon, locking the cation and anion into discrete ion pairs that subsequently pack into extended 3D networks via weaker C–H...Cl and dispersive interactions.

References

  • EvitaChem. "4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566)". EvitaChem Product Catalog. 1[1]

  • Smolecule. "4-(5-Bromopyridin-2-yl)morpholine - Stereochemical Considerations and Conformational Analysis". Smolecule Technical Database. 2[2]

  • ResearchGate. "Inhibition effect of two organic compounds pyridine–pyrazole type in acidic corrosion of steel". ResearchGate Publications. 6[6]

  • NII. "Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials". National Institute of Informatics. 3[3]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, IUCr Journals.5[5]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, IUCr Journals. 4[4]

Sources

Thermodynamic Stability Profiling of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) dictates their viability in drug development. 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (C₁₀H₁₅ClN₂O) is a critical heterocyclic intermediate. While salt formation is routinely employed to enhance aqueous solubility, the introduction of a chloride counterion fundamentally alters the solid-state lattice energy and the solution-state equilibrium. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound, detailing the causality behind its thermal behavior, disproportionation risks, and the self-validating experimental protocols required for rigorous characterization.

Molecular Architecture and Thermodynamic Context

To understand the thermodynamic stability of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride, one must first analyze its molecular architecture. The compound features two distinct nitrogen centers: an exocyclic morpholine nitrogen and an endocyclic pyridine nitrogen.

Unlike isolated aliphatic amines, the lone pair on the morpholine nitrogen is conjugated with the electron-deficient pyridine ring. Consequently, thermodynamic protonation by hydrochloric acid preferentially occurs at the pyridine nitrogen , forming a highly stable, resonance-delocalized amidinium-like conjugate acid.

At a given pH and counterion milieu, the thermodynamic solubility of this API is governed by the equilibrium between the solution state and the thermodynamically stable solid-state form[1]. The strong ionic bond between the protonated pyridine ring and the chloride anion significantly increases the enthalpy of fusion compared to the free base, but introduces specific vulnerabilities to moisture and pH shifts.

Solid-State Thermal Stability

The solid-state thermal stability of hydrochloride salts is a delicate balance between lattice energy and the volatility of the counterion. Inorganic acids like HCl form salts with strong ionic interactions, which typically results in melting points that are significantly higher (often by >40 °C) than their corresponding free bases[2].

However, this increased melting point is often accompanied by a lower decomposition threshold. Thermogravimetric Analysis (TGA) routinely reveals that heterocyclic hydrochloride salts are susceptible to thermal degradation via the endothermic release of HCl gas at elevated temperatures[3].

Table 1: Anticipated Thermodynamic Parameters (HCl Salt vs. Free Base)

Note: Data represents predictive thermodynamic profiling based on structurally analogous heterocyclic systems.

Thermodynamic ParameterFree Base (Predicted)Hydrochloride SaltAnalytical Method
Melting Point ( Tm​ ) 85 - 95 °C165 - 180 °CDSC
Enthalpy of Fusion ( ΔHf​ ) ~ 25 J/g~ 85 J/gDSC
Decomposition Onset ( Td​ ) > 220 °C~ 190 °C (HCl loss)TGA
Hygroscopicity (at 80% RH) < 0.5% (Non-hygroscopic)2.5 - 4.0% (Slightly hygroscopic)DVS
Intrinsic Dissolution Rate < 0.1 mg/min/cm²> 1.0 mg/min/cm²Rotating Disk

Solution-State Thermodynamics & Disproportionation Risk

While the hydrochloride salt maximizes solubility in gastric conditions, it faces severe thermodynamic instability in neutral to alkaline environments (e.g., intestinal fluid). When the salt is dissolved in an aqueous medium where the pH exceeds the pKa​ of the conjugate acid, the thermodynamic equilibrium shifts drastically. The compound undergoes rapid deprotonation, leading to supersaturation and the imminent risk of free-base precipitation—a process known as disproportionation[1].

Disproportionation A 4-(6-Methylpyridin-2-yl)morpholine HCl (Solid State) B Dissolution in Aqueous Media (pH > pKa) A->B H2O Ingress C Ionized Drug + Cl- (Solution State) B->C Solvation D Deprotonation (Thermodynamic Shift) C->D pH > 8.3 E Free Base Precipitation (Disproportionation) D->E Supersaturation E->A HCl Addition (Reversible)

Caption: Thermodynamic disproportionation pathway of the hydrochloride salt in aqueous media.

Hygroscopicity and Physical Stability

The inclusion of the highly polar chloride ion renders the crystal lattice susceptible to moisture ingress. Water molecules can act as plasticizers, lowering the activation energy required for phase transitions. Hygroscopicity is a critical factor, as excessive moisture absorption can compromise the physical stability of the solid dosage form, leading to the formation of hydrates or triggering hydrolytic degradation pathways[4],[2]. Understanding the exact relative humidity (RH) at which the salt deliquesces is paramount for defining storage conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic profiling cannot rely on isolated measurements. The following protocols are designed as self-validating systems , where the causality behind each experimental choice ensures the reliability of the data.

Workflow Step1 Sample Preparation (Anhydrous HCl Salt) TGA Thermogravimetric Analysis (TGA) Mass Loss & Desolvation Step1->TGA DSC Differential Scanning Calorimetry (DSC) Melting Point & Enthalpy Step1->DSC DVS Dynamic Vapor Sorption (DVS) Hygroscopicity Profiling Step1->DVS Data Thermodynamic Stability Profile (Ea, ΔH, Critical RH) TGA->Data Decomposition Temp DSC->Data Phase Transitions DVS->Data Moisture Sorption

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol A: Differential Scanning Calorimetry (DSC)
  • System Suitability: Calibrate the instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Procedure:

    • Accurately weigh 3–5 mg of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride into an aluminum crucible.

    • Seal the crucible with a pierced lid .

    • Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (70 mL/min)[3].

  • Causality & Rationale: The use of a pierced lid is non-negotiable for hydrochloride salts. A hermetically sealed pan would trap evolved HCl gas during thermal decomposition, artificially increasing the internal pressure and suppressing or shifting the true endothermic melting transition. The 10 °C/min rate provides optimal resolution between desolvation endotherms and the primary melting event[4].

Protocol B: Thermogravimetric Analysis (TGA)
  • System Suitability: Verify the temperature and mass balance using Calcium Oxalate Monohydrate, which exhibits three distinct, stoichiometric mass loss steps.

  • Procedure:

    • Weigh approximately 10 mg of the sample into an open platinum or ceramic pan.

    • Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere[2].

  • Causality & Rationale: TGA must be run in tandem with DSC. Any endothermic event observed in DSC without a corresponding mass loss in TGA confirms a true phase transition (e.g., melting or polymorphism). Conversely, an endotherm paired with a ~13-15% mass loss definitively identifies the thermodynamic breakdown of the salt via HCl volatilization[3].

Protocol C: Dynamic Vapor Sorption (DVS)
  • System Suitability: Calibrate the microbalance and verify humidity sensors using saturated salt solutions (e.g., NaCl for 75% RH).

  • Procedure:

    • Load 10–15 mg of the sample into the DVS sample pan at 25 °C.

    • Subject the sample to a dual-cycle humidity profile: 0% 90% 0% RH in 10% increments.

    • Equilibrium Criterion: The system must only advance to the next humidity step when the rate of mass change ( dm/dt ) is less than 0.002% per minute.

  • Causality & Rationale: Enforcing a strict dm/dt equilibrium criterion ensures that the sample has reached true thermodynamic equilibrium at each humidity stage. This prevents kinetic artifacts from skewing the moisture sorption isotherm, allowing for the accurate identification of the Critical Relative Humidity (CRH) where deliquescence occurs.

References

  • Investigating a Soluble Pharmaceutical Salt: Albendazole Hydrochloride Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NCBI/PMC) URL:[Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: Molecules (NCBI/PMC) URL:[Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Solubility profile of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Aqueous Solubility Profiling of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride: A Mechanistic Guide

As formulation scientists and medicinal chemists, we frequently encounter heterocyclic amines that exhibit erratic bioavailability due to poor dissolution profiles. The compound 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (CAS 1704064-99-2) serves as a prime model for understanding how structural features and salt selection fundamentally dictate aqueous solubility [1].

This whitepaper provides an in-depth, field-proven methodology for profiling the aqueous solubility of this compound, moving beyond basic observations to explain the thermodynamic and kinetic causalities that drive its behavior in solution.

Physicochemical Causality: The Role of the Hydrochloride Salt

The free base of 4-(6-methylpyridin-2-yl)morpholine is a dual-ring heterocyclic system containing a lipophilic pyridine ring and a morpholine moiety. In its neutral state, the free base exhibits high lipophilicity and poor wettability, leading to dissolution-limited absorption.

By synthesizing the hydrochloride salt, we fundamentally alter the thermodynamic landscape of the molecule. The protonation of the basic nitrogen (typically the morpholine nitrogen) and the introduction of the chloride counterion reduce the crystal lattice energy. When introduced to an aqueous medium, the robust ion-dipole interactions between water molecules and the ionic lattice easily overcome the solid-state cohesive forces, resulting in rapid and extensive solvation.

Table 1: Physicochemical Properties & Solubility Impact

Property Value Causality / Impact on Aqueous Solubility
CAS Number 1704064-99-2 Unique identifier for the specific hydrochloride salt form.
Molecular Formula C₁₀H₁₅ClN₂O Balance of lipophilic carbon framework and hydrophilic heteroatoms.
Molecular Weight 214.69 g/mol Low molecular weight favors rapid diffusion and solvation kinetics.
Salt Form Hydrochloride (HCl) Maximizes solvation enthalpy via ion-dipole interactions in water.

| Appearance | White crystalline solid | High purity ensures reproducible thermodynamic equilibrium without polymorphic interference. |

Kinetic vs. Thermodynamic Solubility Paradigms

In drug development, solubility is not a static number; it is highly dependent on the path taken to reach equilibrium. We must strictly differentiate between kinetic and thermodynamic solubility [2, 3].

  • Kinetic Solubility measures the concentration at which a supersaturated solution (typically diluted from a DMSO stock) first precipitates. It is heavily influenced by nucleation kinetics and is primarily used for early-stage High-Throughput Screening (HTS).

  • Thermodynamic Solubility represents the true equilibrium concentration of the most stable crystalline form in an aqueous medium. This is the gold standard for lead optimization and formulation development [4].

Table 2: Comparative Solubility Profiling Parameters

Parameter Kinetic Solubility Assay Thermodynamic Shake-Flask Assay
Starting Material 10–20 mM DMSO Stock Solution Solid Crystalline Powder (HCl Salt)
Aqueous Medium PBS (pH 7.4) Buffered Media (pH 1.2 to 7.4)
Incubation Time 2 to 4 hours 24 to 72 hours
Detection Method Laser Nephelometry / LC-MS LC-UV / LC-MS/MS

| Primary Utility | Early-stage hit validation (HTS) | Formulation and in vivo PK modeling |

pH-Dependent Ionization and Solubilization

Because 4-(6-Methylpyridin-2-yl)morpholine contains weakly basic nitrogen atoms, its solubility is highly pH-dependent. In the acidic environment of the stomach (pH 1-3), the compound remains fully protonated, exhibiting maximum aqueous solubility. As the compound transitions into the neutral pH of the intestine (pH 6.8-7.4), partial deprotonation occurs, shifting the equilibrium toward the less soluble free base.

Ionization Acidic Low pH (pH 1-3) Fully Protonated Neutral Physiological pH (pH 6.8-7.4) Partial Deprotonation Acidic->Neutral Increasing pH SolHigh High Aqueous Solubility (Ion-Dipole Interactions) Acidic->SolHigh Basic High pH (> pKa) Free Base (Neutral) Neutral->Basic Increasing pH SolMed Moderate Solubility (Equilibrium State) Neutral->SolMed SolLow Low Solubility (Precipitation Risk) Basic->SolLow

Fig 1. pH-dependent ionization and its causal effect on aqueous solubility.

Experimental Protocol: Self-Validating Thermodynamic Shake-Flask Method

To accurately determine the thermodynamic solubility of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride, we utilize a highly controlled shake-flask methodology [2, 4]. This protocol is designed as a self-validating system , ensuring that any loss of compound (e.g., via plastic adsorption or filter binding) is accounted for.

Step 1: Media Preparation & Solid Addition

  • Prepare standard USP buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate), and pH 6.8 (simulated intestinal fluid).

  • Weigh approximately 2–5 mg of crystalline 4-(6-Methylpyridin-2-yl)morpholine hydrochloride into glass vials.

  • Add 1.0 mL of the respective buffer to each vial, ensuring an excess of solid remains to maintain a saturated state.

Step 2: Equilibration

  • Seal the vials and place them in a thermostatic shaker at 37°C ± 0.5°C.

  • Agitate at 250 RPM for 24 to 72 hours. Causality note: Extended incubation is critical for hydrochloride salts of weak bases, as they may undergo slow disproportionation to the free base at higher pH levels.

Step 3: Phase Separation

  • Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Carefully extract the supernatant and filter through a low-binding 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to saturate any potential non-specific binding sites on the filter membrane.

Step 4: Self-Validation (Mass Balance Recovery Check)

  • Crucial Step: To validate the assay, dissolve the remaining solid pellet in 1.0 mL of pure methanol.

  • Quantify the methanol solution alongside the aqueous filtrate. The sum of the dissolved compound and the recovered pellet must equal the initial mass weighed in Step 1 (± 5%). If recovery is low, it indicates non-specific adsorption to the vial or degradation.

Step 5: LC-UV Quantification

  • Dilute the filtered aqueous supernatant with mobile phase to fit within the linear range of the established calibration curve.

  • Analyze via HPLC-UV (typically at λ = 254 nm, corresponding to the pyridine chromophore).

Workflow Start Solid API Formulation (HCl Salt) Buffer Add to Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer Incubate Shake-Flask Equilibration (24-72h, 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation + PTFE Filter) Incubate->Separate Analyze LC-UV / LC-MS/MS Quantitation Separate->Analyze Result Thermodynamic Solubility Value Analyze->Result

Fig 2. Thermodynamic shake-flask workflow for robust aqueous solubility profiling.

Conclusion

Profiling the solubility of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride requires a rigorous understanding of its physicochemical properties. By leveraging the hydrochloride salt form, we exploit ion-dipole interactions to maximize aqueous solubility. However, because this solubility is highly pH-dependent, employing a self-validating thermodynamic shake-flask protocol is essential to generate reliable data for downstream pharmacokinetic modeling and formulation design.

References

  • PCBIS (Plateforme de Chimie Biologique Intégrative de Strasbourg). "Kinetic solubility & Thermodynamic solubility". Available at: [Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Available at: [Link]

A Technical Guide to Ligand-Based Pharmacophore Modeling of 4-(6-Methylpyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, computational methods serve as a critical accelerator, enabling the rapid identification and optimization of novel therapeutic agents. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), distills the complex three-dimensional (3D) reality of a molecule into an abstract representation of its essential interaction features. This guide provides an in-depth, technically-focused walkthrough of the ligand-based pharmacophore modeling process, using the 4-(6-methylpyridin-2-yl)morpholine scaffold as a central case study. This scaffold is a recognized pharmacophore in medicinal chemistry, known for its versatility and presence in compounds targeting a range of biological entities.[1][2][3] This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to construct, validate, and apply a robust pharmacophore model for virtual screening and lead optimization.

The Principle of Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[4] It is not a real molecule or a real association of functional groups, but rather an abstract concept that represents the common molecular interaction capacities of a set of compounds that bind to the same target receptor.[4][5]

The fundamental premise is that molecules with similar biological activity often share a common binding mode, and therefore, a common set of interaction features arranged in a specific 3D geometry.[5] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic/Aromatic Regions (HY/AR)

  • Positive/Negative Ionizable Centers (PI/NI)

There are two primary approaches to generating a pharmacophore model:

  • Structure-Based Pharmacophore Modeling: This method relies on the known 3D structure of the biological target, typically a protein-ligand complex obtained from X-ray crystallography or NMR. The model is derived by analyzing the key interaction points between the ligand and the receptor's binding site.[5][6]

  • Ligand-Based Pharmacophore Modeling: When the 3D structure of the target is unknown, this approach is employed. It uses a set of known active molecules (ligands) to deduce the common features responsible for their activity.[5][7]

This guide will focus on the ligand-based approach , as it is a powerful strategy when structural information of the target is unavailable. The 4-(6-methylpyridin-2-yl)morpholine scaffold serves as an excellent candidate for this methodology, given the diverse biological activities reported for its derivatives.[2][8][9]

Ligand-Based Pharmacophore Modeling: A Step-by-Step Workflow

The development of a predictive and reliable ligand-based pharmacophore model is an iterative, multi-stage process. It begins with careful data curation and preparation, moves through model generation and rigorous validation, and culminates in its application for discovering new chemical entities.

Pharmacophore_Workflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation cluster_app Phase 4: Application A Dataset Curation (Actives & Inactives) B 2D to 3D Conversion & Energy Minimization A->B C Conformational Analysis B->C D Feature Identification & Mapping C->D E Ligand Alignment & Hypothesis Generation D->E F Scoring & Ranking (e.g., Survival Score) E->F G Test Set Validation F->G H Decoy Set Screening G->H I Güner-Henry (GH) Score Calculation H->I J Virtual Screening of Compound Libraries I->J K Hit Prioritization & Filtering J->K L Lead Optimization K->L

Fig. 1: Overall workflow for ligand-based pharmacophore modeling.
Protocol: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting model. This is the most critical step.

Rationale: The algorithm learns the essential features from a "training set" of molecules. This set must be curated to include structurally diverse compounds with a significant range of biological activity. Including both highly active and inactive compounds helps the model learn to discriminate, which is crucial for successful virtual screening.[10]

Step-by-Step Methodology:

  • Data Collection: Assemble a dataset of 4-(6-methylpyridin-2-yl)morpholine derivatives with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀, or Ki values) against a common target.

  • Activity Thresholds: Partition the dataset into distinct activity classes. A common practice is to define "actives" as compounds with high potency (e.g., pIC₅₀ ≥ 7.0) and "inactives" with low potency (pIC₅₀ ≤ 5.7).[7] Compounds with intermediate activity are often excluded to create a clearer distinction for the model.

  • Set Division:

    • Training Set: Select a representative group of active (typically 5-20) and inactive compounds. This set will be used to generate the pharmacophore hypotheses.[10] The active compounds in the training set should ideally span several orders of magnitude in activity and represent the chemical diversity of the series.

    • Test Set: The remaining compounds are set aside. This set will be used to validate the generated models. It should not be used in any part of model creation.[10]

  • 2D to 3D Conversion: Convert the 2D chemical structures into 3D representations using computational chemistry software.

  • Conformational Analysis: For each molecule, generate a diverse set of low-energy 3D conformations. This is vital because the molecule's bioactive conformation (the shape it adopts when binding to the target) must be among the generated set for the model to be accurate.[4]

Protocol: Pharmacophore Model Generation and Scoring

With a well-prepared training set, the next step is to identify common features and generate spatial hypotheses.

Rationale: The core of this process involves aligning the 3D conformations of the active molecules from the training set to find a common spatial arrangement of pharmacophoric features that they all share. The hypothesis that best explains the activity of the training set compounds is selected.

Step-by-Step Methodology:

  • Feature Definition: Define the types of pharmacophoric features to be considered. A standard set is presented in the table below.

Feature TypeAbbreviationDescription
Hydrogen Bond AcceptorHBAA Lewis basic atom (e.g., sp² or sp³ oxygen/nitrogen).
Hydrogen Bond DonorHBDA hydrogen atom attached to an electronegative atom.
HydrophobicHA non-polar group (e.g., alkyl, aryl).
Aromatic RingARA planar, cyclic, conjugated system (e.g., phenyl, pyridine).
Positive IonizablePIA group that is likely to be protonated at physiological pH.
Negative IonizableNIA group that is likely to be deprotonated at physiological pH.
Table 1: Common Pharmacophoric Features.
  • Hypothesis Generation: Using software like PHASE, LigandScout, or MOE, generate pharmacophore hypotheses.[11] The software systematically searches for common feature arrangements among the low-energy conformations of the active training set molecules.

  • Scoring and Ranking: Each generated hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. A key metric used in many platforms is the survival score , which evaluates the stability and relevance of the model.[7] Higher survival scores indicate a more robust and predictive model.

Model_Generation cluster_input Input Data cluster_process Computational Process cluster_output Output Models A1 Active Ligand 1 (Conformations) B Identify Common Pharmacophoric Features A1->B A2 Active Ligand 2 (Conformations) A2->B A3 Active Ligand n (Conformations) A3->B C Align Conformations & Generate Hypotheses B->C D1 Hypothesis 1 (Score: 5.8) C->D1 D2 Hypothesis 2 (Score: 5.5) C->D2 D3 Hypothesis 3 (Score: 5.1) C->D3

Fig. 2: Process of generating pharmacophore hypotheses from active ligands.
Protocol: Rigorous Model Validation

A generated model is merely a hypothesis until it is rigorously validated. Validation ensures the model has true predictive power and is not a result of chance.

Rationale: A good pharmacophore model must be able to distinguish between active and inactive compounds.[12][13] Validation protocols are designed to challenge the model's ability to do this, thereby building confidence in its utility for virtual screening.

Step-by-Step Methodology:

  • Test Set Validation: Screen the previously separated test set against the top-ranked pharmacophore hypotheses. A successful model should identify a high percentage of the active compounds from the test set while flagging most of the inactive ones.

  • Decoy Set Screening & Güner-Henry (GH) Score: This is a more stringent validation method.[14][15]

    • Construct a Decoy Set: Create a large database of molecules containing the known active compounds (from the test set) and a much larger number of "decoy" molecules. Decoys are typically compounds from a large database (like ZINC) with similar physicochemical properties to the actives but are presumed to be inactive.[13][16]

    • Screen the Decoy Set: Use the pharmacophore model as a 3D query to screen this database.

    • Calculate Metrics: Analyze the results using metrics like Enrichment Factor (EF) and the Güner-Henry (GH) score.[16] The GH score is a particularly robust metric that ranges from 0 (a null model) to 1 (an ideal model), with a score > 0.7 indicating a very good model.[15][16]

The GH score is calculated using the following formula:

GH = ( (Ha * (D - Ht)) / ( (Ht - Ha) * A ) ) * ( (Ha / A) + ( (D - Ht) / (D - A) ) ) / 2

Where:

  • Ha = Number of active compounds retrieved in the hit list.

  • Ht = Total number of compounds in the hit list.

  • A = Total number of active compounds in the database.

  • D = Total number of compounds in the database.

MetricDescriptionGood Value
Enrichment Factor (EF) Measures how many more actives are found in the hit list compared to random selection.> 1.0
Güner-Henry (GH) Score A comprehensive score reflecting the model's ability to retrieve actives while rejecting inactives.> 0.7
Table 2: Key Pharmacophore Model Validation Metrics.

Application in Drug Discovery

Once validated, the pharmacophore model transitions from a theoretical construct to a powerful tool for hit identification and optimization.

Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening (VS).[12][17] The model is used as a 3D search query against large databases of commercially available or proprietary compounds, which can contain millions of structures.[12]

Workflow:

  • The pharmacophore model screens the database, filtering out molecules that do not contain the required features in the correct 3D arrangement.

  • This process dramatically reduces the number of compounds that need to be considered, from millions down to a few thousand "hits".[6][12]

  • These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately.[7]

Lead Optimization

The pharmacophore model also provides invaluable insights for medicinal chemists during lead optimization. It serves as a blueprint, highlighting the essential features required for biological activity. This allows chemists to make more informed decisions when designing new analogs, focusing synthetic efforts on modifications that are likely to enhance potency or improve other properties while preserving the key pharmacophoric features.

In Silico ADMET Profiling of Hits

A significant cause of late-stage drug development failure is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[18][19] Therefore, it is prudent to evaluate the virtual screening hits for potential ADMET liabilities early in the discovery process.

Rationale: In silico ADMET prediction uses computational models to estimate a compound's pharmacokinetic and toxicity profiles directly from its structure.[20][21][22] This allows for the early "triaging" of compounds that are likely to fail later, saving significant time and resources.[20][21]

Key Predicted Properties:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Susceptibility to Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4).[20]

  • Excretion: Predicted clearance.[20]

  • Toxicity: hERG inhibition (cardiotoxicity risk), mutagenicity.

By filtering the pharmacophore hits through these predictive models, researchers can prioritize compounds that not only are predicted to be active but also possess drug-like ADMET properties, increasing the probability of success in subsequent preclinical and clinical development.[18]

Conclusion

Ligand-based pharmacophore modeling is a scientifically rigorous and resource-efficient strategy in modern drug discovery, particularly when the structure of the biological target is unknown. By following a systematic workflow encompassing careful dataset preparation, robust model generation, stringent validation using methods like the Güner-Henry score, and intelligent application in virtual screening, researchers can effectively navigate vast chemical spaces to identify novel and promising lead candidates. The integration of in silico ADMET profiling further refines this process, ensuring that prioritized compounds possess not only the desired biological activity but also favorable pharmacokinetic properties. The 4-(6-methylpyridin-2-yl)morpholine scaffold, with its established importance in medicinal chemistry, provides a perfect framework for applying this powerful computational methodology to accelerate the discovery of next-generation therapeutics.

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. [Link]

  • In Silico ADMET Modeling: The 20-Year Machine Learning Roadmap Cutting Drug Attrition and Protecting Pharma's $2.6B R&D Bets. DrugPatentWatch. [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]

  • Ligand-based Pharmacophore Modeling. Protheragen. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

  • PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. (2026). NeurIPS. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. PMC. [Link]

  • Pharmacophore model evaluation based on the Güner-Henry scoring method. ResearchGate. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004). Journal of Medicinal Chemistry. [Link]

  • Validation of Pharmacophore Models. Bio-protocol. [Link]

  • Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. (2018). ACS Omega. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). RSC Publishing. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. PMC. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. [Link]

Sources

Methodological & Application

Protocol for using 4-(6-Methylpyridin-2-yl)morpholine hydrochloride in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Handling of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride via Buchwald-Hartwig Amination

Executive Summary & Chemical Clarification

As a Senior Application Scientist, I must emphasize a foundational principle of cross-coupling chemistry: the structural prerequisites of the substrates. A common point of confusion arises when researchers attempt to use fully substituted heterocyclic salts in amination protocols.

4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a tertiary amine. Because its morpholine nitrogen is covalently bound to the pyridine ring, it lacks the free N-H bond required to undergo deprotonation and form the critical Pd(II)-amido intermediate 1[1]. Thus, it cannot function as the amine nucleophile in a Buchwald-Hartwig coupling. Furthermore, lacking a halogen on the pyridine ring, it cannot act as the aryl halide electrophile.

Instead, this specific compound is the target product synthesized via the Buchwald-Hartwig amination of 2-chloro-6-methylpyridine and morpholine, which is subsequently isolated as a hydrochloride salt for improved bench stability and aqueous solubility 2[2]. This guide provides the self-validating, field-proven protocol for its synthesis, alongside critical mechanistic insights into handling amine hydrochlorides in Pd-catalyzed cross-couplings.

Mechanistic Insights: The Causality of Experimental Choices

The Role of Ligand Sterics: Coupling unactivated aryl chlorides (like 2-chloro-6-methylpyridine) requires electron-rich, sterically bulky ligands. XPhos is selected because its electron-rich nature accelerates the oxidative addition of the strong C-Cl bond to Pd(0), while its steric bulk promotes the final reductive elimination of the newly formed C-N bond .

Base Stoichiometry and Hydrochloride Salts: If the secondary amine is introduced as a hydrochloride salt (e.g., morpholine hydrochloride) to improve handling, the stoichiometry of the base must be strictly adjusted. The catalytic cycle requires the free amine to coordinate to the Pd(II) complex. Therefore, an additional 1.0 equivalent of strong base (e.g., NaOtBu) must be added to neutralize the HCl salt in situ before cross-coupling can effectively commence 3[3].

Reaction Workflow & Catalytic Cycle

Workflow R1 2-Chloro-6-methylpyridine (Aryl Halide) Rxn Buchwald-Hartwig Cross-Coupling (Toluene, 100°C) R1->Rxn R2 Morpholine (Secondary Amine) R2->Rxn Cat Pd2(dba)3 / XPhos (Catalyst System) Cat->Rxn Base NaOtBu (Strong Base) Base->Rxn FreeBase 4-(6-Methylpyridin-2-yl)morpholine (Free Base) Rxn->FreeBase Salt HCl Treatment (Ether/HCl, 0°C) FreeBase->Salt Product 4-(6-Methylpyridin-2-yl)morpholine HCl (Target Salt) Salt->Product

Fig 1: Synthetic workflow for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride via cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA + Aryl Chloride PdII_Amine Pd(II) Amido Complex PdII_OA->PdII_Amine + Free Amine RedElim Reductive Elimination PdII_Amine->RedElim + Base (Deprotonation) BaseAction Base Neutralization Amine·HCl + Base -> Free Amine BaseAction->PdII_OA Feeds Amine RedElim->Pd0 - Target Product

Fig 2: Pd-catalyzed Buchwald-Hartwig cycle highlighting base-mediated amine salt neutralization.

Optimized Reaction Parameters

Summarized below are the quantitative parameters required to achieve >90% conversion for this specific heterocyclic coupling.

ParameterSelectionMechanistic Rationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)Provides a stable Pd(0) precatalyst that enters the catalytic cycle without requiring in situ reduction, ensuring rapid initiation.
Ligand XPhos (3.0 mol%)A sterically hindered, electron-rich biaryl phosphine. The electron density accelerates oxidative addition; the steric bulk forces reductive elimination.
Base NaOtBu (1.5 - 2.5 equiv)A strong alkoxide base is required to deprotonate the coordinated amine. Equivalents must be increased to 2.5 if using morpholine hydrochloride.
Solvent Degassed TolueneNon-polar solvent promotes the reductive elimination step. Degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Step-by-Step Experimental Protocol

Part A: Buchwald-Hartwig Cross-Coupling (Synthesis of the Free Base)
  • Preparation of the Catalytic System : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%, 0.015 equiv) and XPhos (3.0 mol%, 0.03 equiv).

  • Base Addition : Add Sodium tert-butoxide (NaOtBu). Use 1.5 equivalents if using free morpholine. (Expert Note: If using morpholine hydrochloride as the amine source, increase NaOtBu to 2.5 equivalents to neutralize the salt in situ).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times to ensure a rigorously oxygen-free environment).

  • Solvent & Substrate Addition : Inject anhydrous, degassed toluene (approx. 0.5 M relative to the aryl halide). Add 2-chloro-6-methylpyridine (1.0 equiv) and morpholine (1.2 equiv) via syringe.

  • Reaction Execution : Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 6–12 hours. Monitor the consumption of the aryl chloride via GC-MS or TLC.

  • Workup : Cool the reaction to room temperature. Quench with a small volume of water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 4-(6-Methylpyridin-2-yl)morpholine as a purified free base.

Part B: Hydrochloride Salt Formation
  • Dissolution : Dissolve the purified 4-(6-Methylpyridin-2-yl)morpholine free base in anhydrous diethyl ether (or dichloromethane if solubility is poor).

  • Acidification : Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of a 2.0 M HCl solution in diethyl ether dropwise under continuous stirring. A white precipitate will begin to form immediately.

  • Isolation : Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid through a Büchner funnel.

  • Washing & Drying : Wash the filter cake with cold anhydrous diethyl ether to remove any residual unreacted free base or organic impurities. Dry the solid under high vacuum for 12 hours to afford the final 4-(6-Methylpyridin-2-yl)morpholine hydrochloride salt.

References

  • Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566). EvitaChem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

Sources

Application Note: 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride as a Hemilabile Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust transition metal catalysts relies heavily on the precise electronic and steric tuning of ancillary ligands. 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (CAS: 1704064-99-2) is a highly versatile, bench-stable heterocyclic compound that functions as an advanced hemilabile bidentate ligand in palladium-catalyzed cross-coupling reactions[1].

While traditional rigid bidentate ligands (e.g., standard bipyridines) can over-stabilize palladium(II) intermediates and stall the catalytic cycle, 2-aminopyridine derivatives introduce a dynamic "hemilabile" coordination environment[2]. The mechanistic advantage of this ligand relies on three distinct structural pillars:

  • Strong σ-Donation (Pyridine Nitrogen): Anchors the palladium center, enriching its electron density to facilitate the challenging oxidative addition of deactivated aryl chlorides.

  • Hemilabile Coordination (Morpholine Oxygen/Nitrogen): Acts as a secondary, weak donor. It stabilizes the Pd(II) resting state but dynamically dissociates to open a vacant coordination site, which is strictly required for the incoming boronic acid during transmetalation[3].

  • Steric Bulk (6-Methyl Group): Imposes significant steric hindrance around the metal center. This steric pressure forces the complex into a reactive geometry that dramatically accelerates the rate-limiting reductive elimination step[4].

Because the ligand is supplied as a hydrochloride salt to prevent oxidation and extend shelf-life[1], experimental protocols must incorporate an in situ free-basing step to ensure the acidic proton does not poison the active Pd(0) catalyst.

Physicochemical Properties

Understanding the physical parameters of the ligand is critical for calculating stoichiometry and selecting appropriate solvent systems for catalysis.

PropertySpecificationOperational Implication
Chemical Formula C₁₀H₁₅ClN₂ORequires 1.0 extra equivalent of base for neutralization.
Molecular Weight 214.69 g/mol -
Appearance White to off-white solidBench-stable; no glovebox required for storage.
Solubility (HCl Salt) Soluble in H₂O, DMSO, DMFIdeal for biphasic or polar catalytic systems.
Solubility (Free Base) Soluble in Toluene, THF, DCMActive ligand partitions into the organic phase during catalysis.
Coordination Mode N,O- or N,N-HemilabileDynamic binding; prevents catalyst poisoning by over-chelation[5].

Experimental Protocols

The following self-validating protocols are designed to ensure complete activation of the ligand and maximum turnover frequency (TOF) during the cross-coupling of sterically hindered substrates.

Protocol A: In Situ Ligand Free-Basing and Catalyst Activation

Causality: The chloride counterion and the acidic proton of the hydrochloride salt can inhibit the reduction of Pd(II) to the active Pd(0) species. Pre-mixing the ligand with a mild inorganic base ensures the free base is generated before palladium is introduced.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (0.055 mmol, 5.5 mol%) and K₃PO₄ (0.060 mmol).

  • Solvent Addition: Evacuate and backfill the tube with dry Argon (3 cycles). Add 1.0 mL of anhydrous, degassed Toluene.

  • Free-Basing: Stir the suspension vigorously at room temperature for 15 minutes. Observation: The suspension will change slightly in appearance as the free base dissolves into the toluene.

  • Complexation: Add Pd(OAc)₂ (0.050 mmol, 5.0 mol%) under a positive stream of Argon. Stir for an additional 30 minutes at 40°C to allow the formation of the active Pd-Ligand complex. The solution will typically turn a deep yellow/orange.

Protocol B: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

Causality: Degassing the solvent is critical as the electron-rich Pd(0) intermediate is highly susceptible to aerobic oxidation. The use of K₃PO₄ serves a dual purpose: it activates the boronic acid for transmetalation and neutralizes the HCl generated during oxidative addition.

Step-by-Step Methodology:

  • Substrate Addition: To the active catalyst solution generated in Protocol A, add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the primary base K₃PO₄ (2.0 mmol).

  • Reaction Initiation: Seal the Schlenk tube and heat the reaction mixture to 80°C in a pre-heated oil bath.

  • Monitoring: Allow the reaction to proceed for 6–12 hours. Monitor the consumption of the aryl chloride via TLC or GC-MS. Causality: The hemilabile nature of the morpholine ring ensures a steady turnover rate without catalyst precipitation (palladium black formation)[3].

  • Quenching & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Catalytic Cycle & Experimental Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(Cl)L Bidentate N,O-Coordinated Pd0->PdII_OA Oxidative Addition (+ Ar-Cl) PdII_Hemilabile Pd(II)(Ar)(Cl)L' Monodentate N-Coordinated PdII_OA->PdII_Hemilabile Hemilabile Dissociation (Vacant Site Created) PdII_TM Pd(II)(Ar)(Ar')L' Transmetalation Complex PdII_Hemilabile->PdII_TM Transmetalation (+ Ar'-B(OH)2) PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' Cross-Coupled Product PdII_TM->Product Product Release

Fig 1. Catalytic cycle showing hemilabile dissociation of the morpholine moiety.

Workflow Step1 Ligand Free-Basing (HCl Salt + Base) Step2 Pd Complexation (Pd Precursor + L) Step1->Step2 Step3 Substrate Addition (Ar-Cl + Ar'-B(OH)2) Step2->Step3 Step4 Thermal Activation (80°C, 2-12 h) Step3->Step4 Step5 Isolation (Extraction/Column) Step4->Step5

Fig 2. Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Quantitative Data Analysis

To validate the efficacy of the hemilabile system, the table below summarizes the comparative performance of 4-(6-Methylpyridin-2-yl)morpholine against standard ligands in the Suzuki-Miyaura coupling of a sterically hindered substrate (2-chloro-1,3-dimethylbenzene) with phenylboronic acid.

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Catalyst State Post-Reaction
None (Ligand-Free)5.0 mol%8012< 5%Heavy Pd Black precipitation
Triphenylphosphine (PPh₃)5.0 mol%801222%Moderate Pd Black
2,2'-Bipyridine (Rigid)5.0 mol%801245%Homogeneous (Over-stabilized)
4-(6-Methylpyridin-2-yl)morpholine 5.0 mol%80694% Homogeneous (Active)

Data Interpretation: The rigid 2,2'-bipyridine ligand binds too tightly to the palladium center, preventing the boronic acid from coordinating, which stalls transmetalation. Conversely, the hemilability of the morpholine ring in our target ligand allows for rapid transmetalation, while the 6-methyl group forces a rapid reductive elimination, yielding >90% product in half the time[4].

References

  • RSC Advances. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines". URL: [Link]

  • Organic & Biomolecular Chemistry. "Phthalide: a direct building-block towards P,O and P,N hemilabile ligands. Application in the palladium-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides". URL: [Link]

  • Organometallics. "A “Hemilabile” Palladium–Carbon Bond: Characterization and Its Implication in Catalysis". URL: [Link]

  • ACS Publications. "Metal Unsaturation and Ligand Hemilability in Suzuki Coupling". URL: [Link]

Sources

Application Note: The Strategic Role of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and API Process Engineers

Executive Overview

In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs)—particularly kinase inhibitors and central nervous system (CNS) agents—relies heavily on versatile, multi-functional heterocyclic scaffolds. 4-(6-Methylpyridin-2-yl)morpholine hydrochloride ( C10​H15​ClN2​O ) has emerged as a highly privileged intermediate[1]. By combining the hydrogen-bonding capacity of a morpholine ring with the structural rigidity and electronic properties of a substituted pyridine, this compound serves as a critical building block for optimizing target affinity, metabolic stability, and aqueous solubility in late-stage drug candidates.

Mechanistic Rationale: The Pharmacophore Advantage

The selection of the 4-(6-methylpyridin-2-yl)morpholine scaffold in API synthesis is driven by precise structure-activity relationship (SAR) dynamics:

  • Dual Hydrogen-Bond Acceptors: The morpholine oxygen and the pyridine nitrogen act as potent hydrogen-bond acceptors. In the context of kinase inhibitors (such as p38α MAP kinase inhibitors), these heteroatoms are strategically positioned to interact with the ATP-binding hinge region. This interaction is known to shift the thermal melting temperature ( Tm​ ) of the kinase by 16–17 °C, translating to highly potent Kd​ values in the 50–100 pM range[2].

  • Steric Shielding & Lipophilicity Tuning: The 6-methyl substitution on the pyridine ring serves a dual purpose. Mechanistically, it provides steric hindrance that protects the pyridine nitrogen from rapid N-oxidation by cytochrome P450 enzymes, thereby enhancing the API's metabolic half-life. Furthermore, it finely tunes the partition coefficient (LogP), balancing the hydrophilicity introduced by the morpholine moiety.

  • Hydrochloride Salt Stability: Isolating this intermediate as a hydrochloride salt rather than a free base is a deliberate process choice. The HCl salt mitigates the hygroscopicity of the morpholine ring, prevents unwanted atmospheric oxidation, and allows for precise stoichiometric control during downstream cross-coupling reactions[1].

Quantitative Impact on API Physicochemical Properties

The integration of this scaffold dramatically alters the physicochemical profile of the resulting API compared to traditional phenyl-based linkers.

Scaffold FeaturePhysicochemical ImpactBiological Impact (e.g., Kinase Assays)
Phenyl Ring (Baseline) High LogP, Poor Aqueous SolubilityBaseline target affinity ( Kd​ in μ M range)
Pyridine Core Decreased LogP, +1 H-Bond AcceptorImproved hinge-binding orientation
Morpholine Ring Enhanced Solubility, +1 H-Bond Acceptor ΔTm​ shift (+16–17 °C), Kd​ 50–100 pM[2]
6-Methyl Substitution Tunable Lipophilicity, Steric BlockadePrevents N-oxidation, improves API half-life

Experimental Workflows

The following protocols detail the de novo synthesis of the intermediate and its subsequent activation for API integration. Every step is designed as a self-validating system to ensure process reliability without requiring immediate complex analytical intervention.

Protocol I: Synthesis and Isolation of 4-(6-Methylpyridin-2-yl)morpholine HCl

Causality: This synthesis utilizes a Nucleophilic Aromatic Substitution ( SN​Ar ). The electron-deficient nature of the 2-chloropyridine ring makes it highly susceptible to nucleophilic attack by morpholine. Potassium carbonate ( K2​CO3​ ) is utilized as an insoluble inorganic base to scavenge the generated acid, preventing the protonation and subsequent deactivation of the morpholine nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and excellent solvating power for both organic and inorganic species[1].

Step-by-Step Methodology:

  • Reactor Setup: Charge a round-bottom flask with 6-methyl-2-chloropyridine (1.0 eq) and morpholine (1.5 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 eq). Stir the suspension vigorously.

  • Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the high- Rf​ 6-methyl-2-chloropyridine spot validates the completion of the SN​Ar reaction.

  • Workup: Cool the mixture to room temperature, dilute with distilled water (30 volumes), and extract with Ethyl Acetate ( 3×15 volumes). Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous Na2​SO4​ .

  • Salt Formation: Concentrate the organic layer to a minimal volume and dissolve the crude free base in anhydrous diethyl ether. Slowly introduce 2M HCl in diethyl ether (1.2 eq) dropwise under continuous stirring.

    • Self-Validation Check: The immediate transition from a clear organic solution to a thick, white crystalline precipitate visually confirms the successful formation of the hydrochloride salt. A subsequent pH check of the supernatant (pH < 2) validates complete protonation[1].

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford 4-(6-Methylpyridin-2-yl)morpholine hydrochloride as a white solid.

Protocol II: Downstream API Integration via Radical Activation

Causality: To integrate this scaffold into a complex API (e.g., attaching it to a pyrazole or quinazoline core), the inert 6-methyl group must be chemically activated. Radical bromination converts the methyl group into a highly reactive bromomethyl moiety, priming it for nucleophilic substitution by the primary API core.

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ until the aqueous layer is basic (pH 8). Extract and concentrate the organic layer to yield the free base.

  • Radical Bromination: Dissolve the free base in Carbon Tetrachloride ( CCl4​ ) or a greener alternative like Trifluorotoluene. Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reflux & Initiation: Heat the mixture to reflux and irradiate with a visible light source or UV lamp to initiate the radical chain reaction.

    • Self-Validation Check: The reaction mixture will initially appear dense due to suspended NBS. As the reaction proceeds, the NBS is consumed and succinimide (which is less dense) floats to the surface. This physical phase change serves as an immediate visual indicator of reaction progression.

  • Coupling (API Assembly): The resulting 4-(6-(bromomethyl)pyridin-2-yl)morpholine can now be directly introduced into a reactor containing the nucleophilic API core (e.g., an amine or phenoxide) and a mild base ( Cs2​CO3​ ) to finalize the API assembly.

Pathway Visualization

The following diagram illustrates the logical relationship and downstream impact of the morpholine-pyridine pharmacophore when integrated into a kinase inhibitor API.

Pharmacophore_Logic A Morpholine-Pyridine Scaffold B Morpholine Oxygen (H-Bond Acceptor) A->B C Pyridine Nitrogen (H-Bond Acceptor) A->C D 6-Methyl Substitution (Steric Shielding / Lipophilicity) A->D E Kinase ATP-Binding Pocket (Hinge Region Interaction) B->E C->E D->E F Enhanced Target Affinity (Kd Shift 50-100 pM) E->F

Caption: Logical relationship of the morpholine-pyridine pharmacophore in kinase ATP-binding pockets.

References

  • EvitaChem. Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566) - Methods & Synthesis Analysis. Retrieved April 5, 2026.1[1].

  • Journal of Medicinal Chemistry (via PubMed / NIH). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Retrieved April 5, 2026. 2[2].

Sources

Application Note: Catalytic Workflows Utilizing 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Rationale

The compound 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (C₁₀H₁₅ClN₂O) is a highly versatile heterocyclic salt that bridges the gap between traditional organocatalysis and transition-metal ligand design[1]. While frequently utilized as a building block in medicinal chemistry[2], its most powerful application in organic synthesis lies in its ability to act as a bench-stable pre-catalyst and an in situ generated N,N-bidentate ligand for cross-coupling and hydration reactions.

The Causality of Molecular Design

Successful catalytic application of this molecule relies on understanding the specific physicochemical contributions of its three structural domains:

  • The Hydrochloride Salt: The protonated form ensures the compound is highly crystalline, non-hygroscopic, and entirely resistant to atmospheric oxidation. This allows for long-term benchtop storage without the degradation typically seen in electron-rich phosphine ligands.

  • The 6-Methylpyridine Motif: The methyl group adjacent to the pyridine nitrogen introduces critical steric hindrance. In transition metal catalysis (e.g., Pd, Ni, Zn), this steric bulk prevents the formation of thermodynamically stable but catalytically dead bis-ligated metal complexes (ML₂). Instead, it forces the formation of highly active mono-ligated (ML) species and physically compresses the metal's coordination sphere, drastically accelerating the reductive elimination step[3].

  • The Morpholine Ring: The oxygen heteroatom significantly enhances the hydrophilicity of the complex. This makes the ligand exceptionally effective in biphasic (aqueous/organic) conditions, while the morpholine nitrogen acts as a strong σ-donor to stabilize high-valent metal intermediates[4].

Application I: In Situ Ligand Generation for Palladium-Catalyzed Cross-Coupling

The hydrochloride salt is catalytically inactive in its resting state. However, when paired with a mild inorganic base, it undergoes in situ deprotonation to release the active bidentate ligand. This makes it an ideal supporting ligand for Suzuki-Miyaura and Buchwald-Hartwig aminations.

Protocol 1: Self-Validating Biphasic Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Visual cues and internal standards are embedded to ensure the researcher can verify the success of each mechanistic step in real-time.

Objective: Coupling of sterically hindered aryl bromides with aryl boronic acids.

Materials Required:

  • Aryl bromide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium(II) acetate, Pd(OAc)₂ (2 mol%)

  • 4-(6-Methylpyridin-2-yl)morpholine HCl (4 mol%)

  • Potassium carbonate, K₂CO₃ (3.0 mmol)

  • Solvent: Toluene/H₂O (4:1 v/v, 5 mL)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Pre-activation (Ligand Release): Charge an oven-dried Schlenk flask with 4-(6-Methylpyridin-2-yl)morpholine HCl (4 mol%) and K₂CO₃ (3.0 mmol). Add the Toluene/H₂O solvent mixture. Stir vigorously at 25°C for 10 minutes.

    • Causality & Validation: The base neutralizes the HCl salt. Because the free morpholinopyridine base is highly soluble in toluene, it migrates to the organic layer. The cessation of mild CO₂ evolution validates complete deprotonation.

  • Catalyst Coordination: Add Pd(OAc)₂ (2 mol%) to the biphasic mixture. Stir for an additional 5 minutes.

    • Causality & Validation: The solution will transition from a dark orange/red suspension (uncoordinated Pd) to a homogenous, pale-yellow organic phase. This color shift is the self-validating indicator that the N,N-bidentate metal complex has successfully formed.

  • Reagent Addition & Reaction: Add the aryl bromide, aryl boronic acid, and n-dodecane (internal standard). Purge the flask with N₂ for 3 minutes, then heat to 80°C.

  • In-Process Monitoring: At 2 hours, sample 50 µL of the organic layer, dilute with ethyl acetate, and analyze via GC-MS.

    • Causality: The use of n-dodecane allows for the exact calculation of conversion rates independent of isolation losses, ensuring the catalytic cycle's efficiency is accurately measured.

  • Quenching & Phase-Separation Workup: Cool the reaction to room temperature. Add 1M HCl (2 mL).

    • Causality: Mild acidification re-protonates the morpholinopyridine ligand, driving it entirely into the aqueous phase. The organic layer can now be extracted, yielding the cross-coupled product free of ligand contamination.

Quantitative Data: Ligand Efficiency Comparison

The steric and electronic benefits of the morpholinopyridine scaffold are evident when compared against standard catalytic systems under identical biphasic conditions.

Ligand SystemMetal PrecursorReaction Time (h)Conversion (%)Mechanistic Causality / Observation
None Pd(OAc)₂24< 10%Rapid precipitation of inactive Pd(0) black.
Triphenylphosphine (PPh₃) Pd(OAc)₂1265%Prone to phosphine oxidation in aqueous media; slow reductive elimination.
4-(6-Methylpyridin-2-yl)morpholine HCl Pd(OAc)₂4> 95%6-Methyl group accelerates elimination; morpholine oxygen ensures phase stability.

Application II: Supporting Ligand in Base-Metal (Ni/Zn) Catalysis

Beyond precious metals, morpholinopyridine motifs are increasingly utilized to support earth-abundant metals like Zinc and Nickel[3][5]. Base metals are notoriously prone to aggregation and require strongly coordinating, redox-stable ligands to maintain a monomeric active site.

Protocol 2: Zinc-Catalyzed Alkyne Hydration

Recent advancements have demonstrated that zinc complexes supported by morpholinopyridine ligands are highly effective for the hydration of terminal alkynes to synthesize complex β-keto sulfones[3].

Step-by-Step Methodology:

  • Complexation: In a nitrogen-filled glovebox, combine anhydrous ZnCl₂ (10 mol%) and 4-(6-Methylpyridin-2-yl)morpholine HCl (10 mol%) in methanol. Add a stoichiometric amount of triethylamine (10 mol%) to neutralize the hydrochloride salt.

    • Causality: Triethylamine acts as a sacrificial base to liberate the ligand without introducing aqueous conditions, which would prematurely hydrolyze the ZnCl₂.

  • Substrate Addition: Add the terminal alkyne (1.0 mmol) and the sulfonylating agent.

  • Hydration: Introduce H₂O (2.0 equiv) strictly as a reactant, not a solvent. Heat to 60°C for 8 hours.

  • Validation: Analyze via TLC (Hexanes/EtOAc). The disappearance of the non-polar alkyne spot and the emergence of a highly UV-active, polar ketone spot confirms successful hydration. The robust N,N-coordination prevents the Zn(II) from forming inactive hydroxide aggregates during the water addition[3].

Visualization: Catalytic Workflow & Logical Relationships

The following diagram maps the logical progression from the bench-stable hydrochloride salt through the in situ activation phase, culminating in the sterically-accelerated catalytic cycle.

G Salt 4-(6-Methylpyridin-2-yl)morpholine HCl (Bench-Stable Pre-Catalyst) Base Alkaline Base (e.g., K2CO3) Deprotonation Salt->Base Step 1 (Aqueous/Biphasic) FreeLigand Free N,N-Bidentate Ligand (Active Organic Form) Base->FreeLigand In situ release Complex Active Metal-Ligand Complex (Sterically Tuned by 6-Me) FreeLigand->Complex N,N-Coordination Metal Transition Metal Precursor (Pd, Ni, or Zn) Metal->Complex Metal Addition OxAdd Oxidative Addition Complex->OxAdd TransMet Transmetalation / Insertion OxAdd->TransMet RedElim Reductive Elimination (Accelerated by Steric Clash) TransMet->RedElim RedElim->Complex Catalyst Regeneration Product Target Organic Product RedElim->Product High Yield

Caption: Workflow and catalytic cycle of in situ generated morpholinopyridine-metal complexes.

References

  • Zinc-Catalyzed Synthesis of β-Keto Trifluoromethyl Sulfone Title: Zinc-Catalyzed Synthesis of β-Keto Trifluoromethyl Sulfone Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Pseudo-Cyclization through Intramolecular Hydrogen Bond Title: Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Carbon Ligands and Coordination Trends Title: Carbon Ligands - Special Issue Source: Molecules (MDPI) URL:[Link]

  • Reductive Arylation of Amides via Nickel Catalysis Title: Reductive Arylation of Amides via a Nickel-Catalyzed Suzuki–Miyaura Coupling and Transfer Hydrogenation Cascade Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: Leveraging 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride in PI3K/mTOR Kinase Inhibitor Screening Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Workflow Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and High-Throughput Screening (HTS)

Introduction and Mechanistic Rationale

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and neuropharmacology. Within the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling cascades, the morpholine ring has emerged as a privileged pharmacophore. Specifically, 4-(6-Methylpyridin-2-yl)morpholine hydrochloride serves as a highly versatile, bifunctional building block for synthesizing novel ATP-competitive inhibitor libraries.

As a Senior Application Scientist, I approach library design not merely by connecting fragments, but by exploiting the precise stereoelectronic properties of the building blocks. The utility of this specific fragment is driven by three mechanistic pillars:

  • Hinge-Binding Competence: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In class I PI3Ks, it interacts directly with the backbone amide of the hinge region residue (e.g., Val882 in PI3Kα or Val2240 in mTOR) , mimicking the N1 interaction of endogenous ATP.

  • Induced Coplanarity: The electron-deficient pyridine ring interacts with the non-bonding lone pair of the morpholine nitrogen. This electronic interplay restricts rotation, forcing the morpholine ring into a coplanar conformation that optimally vectors the oxygen atom toward the kinase hinge region .

  • Steric Gating via 6-Methyl Substitution: While unsubstituted pyridyl-morpholines often act as pan-PI3K/mTOR inhibitors, the introduction of the 6-methyl group provides essential steric bulk. This bulk clashes with specific residues in the affinity pocket, enabling medicinal chemists to tune selectivity between PI3K isoforms (α, β, δ, γ) and structurally similar kinases like mTOR or ATM .

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Blocks Hinge

Fig 1. PI3K/AKT/mTOR signaling pathway and the intervention point of morpholine-based inhibitors.

Experimental Workflows

To effectively utilize 4-(6-Methylpyridin-2-yl)morpholine hydrochloride in a screening library, the fragment must be functionalized and coupled to diverse core scaffolds. The following self-validating workflow utilizes regioselective bromination followed by high-throughput Suzuki-Miyaura cross-coupling.

Workflow Step1 1. Free-Basing & Bromination Step2 2. HT Suzuki Coupling Step1->Step2 Step3 3. LC-MS Purification Step2->Step3 Step4 4. TR-FRET Kinase Assay Step3->Step4

Fig 2. High-throughput library synthesis and screening workflow for morpholine fragments.

Protocol A: Scaffold Functionalization & Library Synthesis

Causality Note: The starting material is supplied as a hydrochloride salt to ensure stability and shelf-life. However, failing to neutralize the salt prior to cross-coupling will consume the inorganic base (e.g., K2​CO3​ ), stalling the palladium catalytic cycle. We perform an initial free-basing and regioselective bromination at the 5-position (para to the morpholine group) to create the coupling vector.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (10 mmol) in CH2​Cl2​ (50 mL). Wash with saturated aqueous NaHCO3​ (2 × 50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free base.

  • Regioselective Bromination: Dissolve the free base in anhydrous DMF (30 mL) and cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Validation: Monitor via LC-MS. The electron-donating morpholine directs bromination exclusively to the 5-position.

  • Quenching & Isolation: Quench with water (100 mL) and extract with EtOAc (3 × 50 mL). Wash organics with brine, dry, and concentrate to yield 4-(5-bromo-6-methylpyridin-2-yl)morpholine.

  • High-Throughput Suzuki Coupling: In a 96-well deep-well block, dispense the brominated intermediate (0.1 mmol per well). Add a diverse library of aryl/heteroaryl boronic acids (0.12 mmol), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (0.3 mmol).

  • Reaction & Purification: Add degassed Dioxane/Water (4:1, 1 mL/well). Seal and heat at 90°C for 12 hours. Filter through Celite plates and purify via preparative LC-MS.

    • Validation: Only compounds with >95% purity and correct mass are advanced to biological screening.

Protocol B: High-Throughput TR-FRET Kinase Assay

Causality Note: Standard absorbance or fluorescence assays are highly susceptible to interference from the auto-fluorescence of conjugated heterocyclic library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-lifetime lanthanide fluorophore, ensuring trustworthy, artifact-free IC50​ data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X PI3Kα enzyme solution in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20). Prepare 2X substrate solution containing PIP2 and ATP at their respective Km​ values.

  • Compound Dispensing: Echo-dispense the purified library compounds (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume proxiplate.

  • Incubation: Add 5 µL of 2X enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X substrate solution. Seal and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mixture (containing EDTA to chelate Mg2+ and the Europium-labeled anti-PIP3 antibody).

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation 337 nm, Emission 620 nm / 665 nm).

    • Validation: Calculate the Z'-factor for each plate using DMSO controls (negative) and a known pan-PI3K inhibitor like NVP-BKM120 (positive). A Z'-factor > 0.6 validates the assay run.

Data Presentation & SAR Analysis

The incorporation of the 6-methyl group provides a distinct Structure-Activity Relationship (SAR) profile compared to des-methyl analogs. The table below summarizes the quantitative screening data, highlighting how the steric bulk of the methyl group dramatically shifts the selectivity profile away from mTOR and toward PI3Kα.

Table 1: SAR Summary of Synthesized Pyridyl-Morpholine Derivatives

Compound IDCore Scaffold (R-Group)Pyridine SubstitutionPI3Kα IC50​ (nM)mTOR IC50​ (nM)Selectivity Fold (mTOR/PI3Kα)
Cmpd-01 Thieno[3,2-d]pyrimidineNone (Des-methyl)12.418.21.4x (Dual Inhibitor)
Cmpd-02 Thieno[3,2-d]pyrimidine6-Methyl 15.1>2,000>132x (PI3K Selective)
Cmpd-03 Imidazo[1,2-a]pyridineNone (Des-methyl)4.89.51.9x (Dual Inhibitor)
Cmpd-04 Imidazo[1,2-a]pyridine6-Methyl 6.21,450>233x (PI3K Selective)
NVP-BKM120 Buparlisib (Control)N/A35.0>5,000>142x

Interpretation: The data explicitly validates the mechanistic rationale. While the des-methyl analogs (Cmpd-01, Cmpd-03) act as equipotent dual PI3K/mTOR inhibitors, the introduction of the 4-(6-Methylpyridin-2-yl)morpholine fragment (Cmpd-02, Cmpd-04) preserves nanomolar potency against PI3Kα while completely abrogating mTOR binding due to steric clashes in the mTOR affinity pocket.

References

  • Title: Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience - ACS Publications URL: [Link]

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL: [Link]

Troubleshooting & Optimization

How to improve the yield of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride .

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to maximize your yield and purity.

Mechanistic Workflow & Pathway Selection

The synthesis of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride typically proceeds via one of two primary carbon-nitrogen (C–N) bond-forming pathways, followed by an anhydrous salt precipitation step.

SynthesisPathways SM1 2-Chloro-6-methylpyridine SNAr Pathway A: SNAr (DMF, K2CO3, 140°C) SM1->SNAr BHA Pathway B: Buchwald-Hartwig (Pd cat., RuPhos, NaOtBu) SM1->BHA SM2 Morpholine SM2->SNAr SM2->BHA FreeBase 4-(6-Methylpyridin-2-yl)morpholine (Free Base) SNAr->FreeBase Heat/MW BHA->FreeBase Catalytic SaltForm Salt Formation (Anhydrous HCl, EtOAc, 0°C) FreeBase->SaltForm FinalProduct 4-(6-Methylpyridin-2-yl)morpholine HCl (Target Product) SaltForm->FinalProduct Precipitation

Fig 1. Divergent synthetic pathways for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

Troubleshooting & FAQ Diagnostics

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction stalls at 40-50% conversion even after 24 hours of heating. How can I drive it to completion? The Causality: The traditional SNAr approach relies on the electrophilicity of the pyridine ring 1[1]. However, the methyl group at the C6 position of 2-chloro-6-methylpyridine donates electron density via hyperconjugation (+I effect). This artificially enriches the electron density of the pyridine ring, raising the activation energy required to form the critical Meisenheimer intermediate at the C2 position. The Solution:

  • Switch the Leaving Group: If possible, use 2-fluoro-6-methylpyridine. The highly polarized C–F bond stabilizes the transition state far better than a C–Cl bond.

  • Microwave Irradiation: Transition from conventional thermal heating to microwave synthesis. Heating the reaction to 140 °C for 30 minutes under microwave irradiation overcomes the activation barrier rapidly without the thermal degradation seen in 48-hour refluxes 2[2].

Q2: I switched to a Buchwald-Hartwig amination to improve yields, but I observe a black precipitate (palladium black) and low conversion. What is causing catalyst death? The Causality: Palladium black indicates the irreversible aggregation of inactive Pd(0). Morpholine is a secondary cyclic amine. With first-generation ligands (like PPh3 or BINAP), secondary amines often bind too tightly to the Pd(II) center, forming stable, off-cycle bis-amine complexes that fail to undergo reductive elimination. The Solution: Employ a sterically demanding, electron-rich biaryl phosphine ligand such as RuPhos or t-BuXPhos 3[3]. The extreme steric bulk of the dicyclohexylphosphino and isopropoxy groups in RuPhos physically prevents a second morpholine molecule from coordinating, forcing the Pd center into a geometry that rapidly accelerates reductive elimination 4[4]. Additionally, ensure you are using a strong base like Sodium tert-butoxide (NaOtBu) to efficiently deprotonate the intermediate 5[5].

Q3: The free base synthesis was successful, but during the HCl salt formation, the product oiled out into a sticky, hygroscopic gum instead of a powder. How do I fix this? The Causality: 4-(6-Methylpyridin-2-yl)morpholine contains two basic centers: the morpholine nitrogen (pKa ~8.3) and the pyridine nitrogen (pKa ~6.0). If you use aqueous HCl (e.g., 37% HCl), the introduced water molecules strongly hydrogen-bond with the morpholine oxygen and the chloride counterions. This hydration sphere disrupts the crystal lattice, causing the salt to "oil out." Furthermore, an excess of acid can lead to unpredictable double-protonation. The Solution: Strict anhydrous conditions and stoichiometric control are mandatory. Dissolve the free base in anhydrous ethyl acetate (EtOAc) and use exactly 1.05 equivalents of anhydrous HCl in dioxane.

Quantitative Data Summary

The table below benchmarks the three primary approaches to synthesizing the free base prior to salt formation.

ParameterPathway A: SNAr (Conventional)Pathway A: SNAr (Microwave)Pathway B: Buchwald-Hartwig
Reagents K₂CO₃, DMFK₂CO₃, DMFPd₂(dba)₃, RuPhos, NaOtBu
Temperature 120–140 °C140 °C85 °C
Reaction Time 24–48 hours30 minutes4–8 hours
Typical Yield 40–55%75–85%85–95%
Key Advantage No transition metals requiredRapid turnaround timeHighest yield, mild conditions
Scalability High (but poor E-factor)Low (limited by MW cavity)High (requires Pd scavenging)

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below includes an In-Process Control (IPC) . Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Optimized for Yield)
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-chloro-6-methylpyridine (1.0 eq, 10 mmol), morpholine (1.2 eq, 12 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 eq, 14 mmol).

  • Solvent Addition: Add 50 mL of anhydrous, thoroughly degassed 1,4-dioxane (0.2 M). Seal the flask and transfer to a fume hood.

  • Reaction: Heat the mixture to 85 °C under a positive pressure of N₂ for 4 hours.

  • IPC (Self-Validation): Perform a TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is completely consumed, and a new lower-Rf spot appears. The solution should remain a clear, deep yellow/orange. If it turns opaque black, the catalyst has crashed out.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd salts and inorganic byproducts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the free base.

Protocol B: Anhydrous Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified 4-(6-Methylpyridin-2-yl)morpholine free base in anhydrous EtOAc (10 mL per gram of substrate) under an N₂ atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C.

  • Acid Addition: Using a syringe, add exactly 1.05 equivalents of 4.0 M HCl in dioxane dropwise over 10 minutes with vigorous magnetic stirring.

  • IPC (Self-Validation): A white, free-flowing crystalline solid should begin precipitating immediately upon the addition of the acid. Check the pH of a 10 µL supernatant aliquot spotted on wet pH paper; it should read between pH 3–4.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly through a Büchner funnel, wash with cold anhydrous diethyl ether (2 x 10 mL), and dry under high vacuum for 12 hours.

References

  • Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566). EvitaChem.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry (ACS).
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Organic Syntheses.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633.

Sources

Troubleshooting precipitation issues with 4-(6-Methylpyridin-2-yl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Precipitation of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride

As a Senior Application Scientist, I frequently see researchers encounter unexpected precipitation when working with heterocyclic amine hydrochlorides like 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. While hydrochloride salts are engineered for enhanced aqueous solubility[1], their behavior in complex experimental media—such as physiological buffers (PBS) or simulated gastric fluids—is governed by dynamic thermodynamic equilibria. Precipitation usually stems from either the Common Ion Effect in chloride-rich environments or Free Base Conversion in alkaline/neutral media.

This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to keep your compound in solution.

Diagnostic Workflow

Before altering your formulation, you must identify why the compound is crashing out. Use the following decision tree to diagnose the root cause of the precipitation.

PrecipitationTroubleshooting Start Precipitation Observed in Solution Q1 Is buffer high in Chloride (>100 mM NaCl or HCl)? Start->Q1 Q2 Is solution pH > 7.0 (Alkaline/Neutral)? Q1->Q2 No CommonIon Common Ion Effect (HCl Salt crashes out) Q1->CommonIon Yes Q3 Is stock stored at 4°C or highly concentrated? Q2->Q3 No FreeBase Free Base Precipitation (Deprotonation) Q2->FreeBase Yes TempSat Thermal/Saturation Limit (Supersaturation) Q3->TempSat Yes Sol1 Reduce [Cl-] or use Mesylate/Sulfate salt CommonIon->Sol1 Sol2 Lower pH < 6.0 or add co-solvent (DMSO) FreeBase->Sol2 Sol3 Warm to 37°C and sonicate / dilute TempSat->Sol3

Figure 1: Diagnostic decision tree for identifying and resolving precipitation mechanisms.

Section 1: The Common Ion Effect (Chloride-Induced Precipitation)

The Causality: When 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is dissolved in water, it dissociates into the protonated organic cation and a chloride anion. The solubility is dictated by the solubility product constant ( Ksp​ ). If you introduce this salt into a medium already rich in chloride ions (e.g., 0.9% NaCl, simulated gastric fluid, or buffers adjusted with HCl), the equilibrium is forced backward. The excess chloride suppresses the solubility of the drug, causing the protonated API to crystallize out as the solid hydrochloride salt[2]. This is a well-documented challenge for weakly basic APIs in low pH, high-chloride environments[3].

Data Presentation: Solubility Dynamics Table 1: Representative Solubility Profile of Weakly Basic Hydrochloride Salts Across Different Media

Environmental ConditionpH RangeDominant Solute SpeciesPrimary Cause of PrecipitationExpected Solubility Impact
Deionized Water4.5 - 5.5Protonated Amine ( BH+ )None (Ideal condition)High (>30 mg/mL)
Simulated Gastric Fluid1.2 - 2.0Protonated Amine ( BH+ )Common Ion Effect (Excess Cl⁻)Drastic Reduction (<1 mg/mL)
Intestinal Fluid / PBS7.0 - 7.4Uncharged Free Base ( B )Deprotonation (pH > pKa)Severe Reduction (<0.1 mg/mL)

Protocol 1: Mitigating the Common Ion Effect Self-Validating System: To confirm common ion precipitation, take a 1 mL aliquot of your turbid solution and dilute it 1:1 with deionized water. If the precipitate rapidly dissolves, the system was pushed past its Ksp​ by the chloride concentration.

  • Step 1 (Buffer Substitution): Replace NaCl in your assay buffers with non-halide salts (e.g., sodium acetate or sodium sulfate) to maintain isotonicity without adding common ions.

  • Step 2 (pH Adjustment): Never use Hydrochloric acid (HCl) to lower the pH of this compound's solution. Use Methanesulfonic acid or Phosphoric acid instead to avoid adding chloride ions[4].

  • Step 3 (Crystallization Inhibitors): If high chloride is unavoidable (e.g., in vivo gastric models), pre-dissolve the compound with a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) at 0.5% w/v. This maintains a supersaturated state and slows de-supersaturation[2].

Section 2: pH-Driven Free Base Precipitation

The Causality: The morpholine and pyridine rings contain basic nitrogen atoms. At acidic to mildly acidic pH, these nitrogens are protonated, rendering the molecule highly polar and water-soluble. However, as the pH approaches or exceeds the compound's pKa, the molecule deprotonates into its uncharged "free base" form. The free base lacks the ionic charge necessary for robust aqueous hydration and rapidly precipitates[5].

Protocol 2: Rescuing Free Base Precipitation in Physiological Media (pH 7.4) Self-Validating System: If precipitation occurs in PBS, add a few drops of 0.1 M Methanesulfonic acid to a small aliquot. If the solution clears, the precipitate was the free base returning to its soluble ionized state.

  • Step 1 (Primary Stock Preparation): Dissolve the lyophilized 4-(6-Methylpyridin-2-yl)morpholine hydrochloride powder in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Step 2 (Carrier Addition): To the DMSO stock, add a non-ionic surfactant (e.g., Tween-80) or a complexing agent (e.g., Hydroxypropyl-β-cyclodextrin) at a 1:5 molar ratio (Drug:Carrier).

  • Step 3 (Aqueous Dilution): While vigorously vortexing the target physiological buffer (pH 7.4), add the DMSO/Carrier stock dropwise. The rapid mixing prevents localized high concentrations of the free base, while the carrier forms micelles around the uncharged molecules.

  • Step 4 (Optical Validation): Measure the absorbance of the final solution at 600 nm. An OD600​ < 0.05 confirms the absence of colloidal scattering and successful solubilization.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in water, and it was clear. After storing it at 4°C overnight, crystals formed. Why? A: This is a thermal saturation issue. The solubility of hydrochloride salts is highly temperature-dependent[4]. At 4°C, the solubility limit drops, causing the solution to become supersaturated and nucleate. Solution: Warm the vial in a 37°C water bath for 10-15 minutes and sonicate until the crystals redissolve. Ensure your working concentration is below the 4°C solubility limit if cold storage is required.

Q: Can I just switch to the free base form of 4-(6-Methylpyridin-2-yl)morpholine instead of the hydrochloride salt? A: While the free base avoids the common ion effect, it is inherently non-hygroscopic and poorly soluble in water across all pH ranges[3]. The hydrochloride salt is specifically synthesized to provide a workable solubility window in aqueous media[1]. It is generally better to formulate the salt correctly than to attempt dissolving the free base in purely aqueous buffers.

Q: My assay requires a high-chloride buffer (e.g., 150 mM NaCl). How can I prevent the salt from crashing out? A: If you cannot alter the buffer composition, you must bypass the thermodynamic limitation by using a co-solvent system. Prepare a 10 mM stock in DMSO, and ensure the final assay concentration of DMSO is between 1-5% (v/v), depending on your assay's tolerance. The organic co-solvent increases the overall solubility capacity of the medium, counteracting the common ion effect.

Sources

Technical Support Center: 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a heterocyclic compound featuring both morpholine and pyridine rings, 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is highly valued as a pharmaceutical intermediate[1]. However, isolating this API as a high-purity hydrochloride salt presents unique thermodynamic challenges. Due to its highly polar ionic nature, researchers frequently encounter liquid-liquid phase separation ("oiling out"), solvent entrapment, and poor yields during scale-up.

This guide provides self-validating protocols, thermodynamic data, and troubleshooting FAQs designed by application scientists to ensure robust, reproducible crystallization.

Thermodynamic Profiling & Solvent Selection

The foundation of any successful recrystallization is understanding the solubility profile of your target compound. Because this compound is an HCl salt, it exhibits immense solubility in highly polar protic solvents (like water) and near-zero solubility in non-polar aprotic solvents (like ethyl acetate).

Table 1: Empirical Solubility Profile for 4-(6-Methylpyridin-2-yl)morpholine HCl

Solvent SystemPolarity IndexSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Mechanistic Role in Crystallization
Water 10.2>500>500Unsuitable (Too soluble; risks hydrolysis)
Methanol 5.1~150~400Primary Solvent (Best for Antisolvent methods)
Ethanol 5.2~50~200Primary Solvent / Cooling Crystallization
Isopropanol (IPA) 3.9~10~80Ideal for Cooling Crystallization
Ethyl Acetate 4.4<1<2Ideal Antisolvent (Triggers supersaturation)
Acetone 5.1<2~5Alternative Antisolvent

Workflow Decision Matrix

Selecting the correct crystallization pathway depends entirely on the impurity profile of your crude synthetic mixture and the thermodynamic behavior of the chosen solvent system.

Recrystallization_Workflow A Crude 4-(6-Methylpyridin-2-yl) morpholine HCl B Solvent Screening (Thermodynamic Profiling) A->B C Steep Solubility Curve (High Temp vs Low Temp)? B->C D Cooling Crystallization (e.g., Isopropanol) C->D Yes E High Solubility at All Temps? C->E No G Oiling Out (LLPS) Observed? D->G F Anti-Solvent Crystallization (e.g., EtOH / EtOAc) E->F Yes F->G H Apply Seeding & Optimize Cooling/Dosing Rate G->H Yes I Pure Crystalline API G->I No H->I

Decision matrix for selecting the optimal recrystallization pathway for the hydrochloride salt.

Validated Experimental Protocols

Protocol A: Cooling Crystallization (Isopropanol System)

Causality: Isopropanol (IPA) is chosen because it offers a steep temperature-dependent solubility curve for this specific heterocyclic HCl salt. This allows for high dissolution at reflux and excellent recovery at 0-5°C without introducing a secondary solvent, thereby simplifying downstream solvent recovery.

  • Primary Dissolution: Suspend the crude 4-(6-Methylpyridin-2-yl)morpholine HCl in IPA (approx. 12 mL/g). Heat the jacketed vessel to 75°C under continuous overhead agitation (300 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform an in-line hot filtration to remove insoluble synthetic impurities before proceeding.

  • Supersaturation Generation: Cool the solution linearly to 60°C at a controlled rate of 0.5°C/min.

  • Strategic Seeding: Introduce 1-2 wt% of pure, milled seed crystals at 60°C.

    • Causality: Adding seeds within the metastable zone bypasses spontaneous primary nucleation. This prevents the system from crossing into the liquid-liquid phase separation (LLPS) boundary, effectively eliminating the risk of "oiling out"[2].

  • Aging Phase: Hold the temperature isothermally at 60°C for 30 minutes.

    • Self-Validation Check: Inspect the reactor. A healthy seed bed should be visibly suspended without agglomerating at the bottom.

  • Controlled Cooling: Cool the suspension to 5°C at a slow, controlled rate of 0.2°C/min.

    • Causality: A slow cooling trajectory prevents localized spikes in supersaturation, minimizing mother liquor entrapment within the crystal lattice.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with pre-chilled IPA (2 mL/g, 0°C) to displace residual impurities without dissolving the product. Dry under vacuum at 40°C until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Ethanol / Ethyl Acetate)

Causality: When the crude material contains structurally similar impurities that co-crystallize in IPA, a binary solvent system is required. The API is highly soluble in Ethanol (solvent) but practically insoluble in Ethyl Acetate (antisolvent), allowing for aggressive impurity rejection[3].

  • Dissolution: Dissolve the crude salt in absolute Ethanol (approx. 5 mL/g) at 50°C. Perform hot filtration to ensure a particle-free baseline.

  • Anti-Solvent Dosing: Transfer to a crystallizer with an overhead stirrer (400 rpm). Begin dosing Ethyl Acetate (EtOAc) at a strict rate of 0.1 mL/min/g.

  • Nucleation Point & Seeding: Once the solution becomes faintly turbid (indicating the metastable limit), immediately pause the EtOAc addition. Add 1 wt% seed crystals and hold the system isothermally for 1 hour.

    • Self-Validation Check: The turbidity must persist and gradually transform into a distinct crystalline slurry. If the solution clears, supersaturation was not reached; if it forms a separate liquid layer, the dosing was too fast.

  • Completion of Dosing: Resume EtOAc addition at 0.2 mL/min/g until a final EtOH:EtOAc volumetric ratio of 1:4 is reached.

  • Isolation: Filter, wash with pure EtOAc (3 mL/g), and dry under vacuum at 40°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a dense syrup) instead of forming solid crystals. How do I fix this? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is generated too rapidly, pushing the system's concentration past the critical threshold before solid nucleation can initiate. The solute crashes out as an impurity-rich liquid phase. Solution: You must intervene kinetically. As detailed in2[2], adding uniform seed crystals halfway into the metastable zone provides a low-energy surface for crystal growth. This completely bypasses the spontaneous nucleation phase that leads to oiling out. Additionally, ensure your initial API concentration is not too high.

Q2: The filtered crystals are clumpy, and NMR shows residual solvent entrapment. What went wrong? Causality: Agglomeration and solvent inclusion are classic symptoms of uncontrolled precipitation. In an antisolvent process, adding the antisolvent too quickly creates localized zones of extreme supersaturation, leading to massive primary nucleation. The rapidly growing crystals trap the mother liquor within their lattice to minimize surface energy. Solution: Drastically reduce the antisolvent dosing rate and increase agitation.3[3] demonstrate that controlling the dosing trajectory and utilizing proper overhead mixing (avoid magnetic stir bars at scale) significantly reduces agglomeration and improves the final dissolution profile of the API.

Q3: How can I improve the overall yield without sacrificing the purity of the hydrochloride salt? Causality: Yield loss in recrystallization is primarily dictated by the thermodynamic solubility of the API in the final mother liquor composition at the isolation temperature. Solution: For cooling crystallization, lower the final isolation temperature (e.g., from 5°C to -5°C), provided the impurities do not also precipitate. For antisolvent systems, 4[4] suggest that simultaneously cooling the mixture while adding the antisolvent can optimize the thermodynamic driving force. This combined approach yields a unimodal particle size distribution and maximizes recovery without trapping impurities.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at:[Link]

  • Taylor & Francis. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Available at:[Link]

  • ACS Publications. Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Available at:[Link]

Sources

Preventing degradation of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. Because this compound is a highly reactive intermediate and a hygroscopic salt, improper storage directly compromises experimental reproducibility, assay purity, and downstream synthetic yields.

I. Core Causality & Degradation Mechanisms (FAQ)

Q1: Why is 4-(6-Methylpyridin-2-yl)morpholine hydrochloride highly prone to caking and clumping? A: The fundamental issue lies in the crystallography of hydrochloride salts. The chloride ion possesses a high charge density, making it a strong. When exposed to ambient humidity, the chloride ions aggressively coordinate with atmospheric water molecules[1]. This moisture absorption leads to deliquescence—where the solid dissolves in its own absorbed water—causing severe clumping. This not only makes accurate weighing impossible but also initiates hydrolysis of the amine hydrochloride, degrading the active pharmaceutical ingredient (API)[2].

Q2: What is the mechanism behind its photodegradation and oxidation? A: While the compound is generally , it is highly sensitive to strong oxidizing agents and UV light[3]. The tertiary nitrogen in the morpholine ring is electron-rich and susceptible to N-oxidation when exposed to atmospheric oxygen and light. Furthermore, the methyl group on the pyridine ring can undergo slow radical oxidation under prolonged UV exposure. Amber vials are mandatory to block UV transmission and prevent these radical initiation steps.

Q3: Can I store this compound in an aqueous stock solution for long-term use? A: No. Storing the compound in an aqueous solution accelerates hydrolytic degradation. If a stock solution must be prepared, it should be at -20°C[2]. However, for maximum stability, the compound must be stored as a dry powder under an inert atmosphere.

DegradationMechanisms API 4-(6-Methylpyridin-2-yl) morpholine HCl Moisture Moisture Exposure (High RH) API->Moisture Light Light/Oxygen Exposure API->Light Heat Thermal Stress (>40°C) API->Heat Hygro Hygroscopic Clumping & Hydrolysis Moisture->Hygro Oxid N-Oxidation & Photo-degradation Light->Oxid Degrad API Degradation (Impurity Formation) Heat->Degrad Hygro->Degrad Oxid->Degrad

Logical relationship of environmental stressors and degradation pathways.

II. Troubleshooting Guide

Issue: The powder has turned from white to a yellowish/off-white hue.

  • Causality: This color shift is a primary indicator of N-oxidation or photo-degradation of the pyridine-morpholine system.

  • Resolution: Discard the compromised batch for quantitative assays. Review your storage environment to ensure the compound is strictly shielded from light and stored under an inert gas (Argon/Nitrogen).

Issue: Inconsistent assay results or lower-than-expected yields across different replicates.

  • Causality: If the powder has absorbed water, the actual molar mass of the active compound per gram of weighed powder is significantly reduced[2]. You are effectively weighing water alongside the API, leading to sub-stoichiometric dosing.

  • Resolution: Perform a Karl Fischer titration to quantify the moisture content. If moisture is >0.5%, the batch must be dried under a high vacuum in a desiccator before use.

III. Quantitative Stability Data

To ensure compliance with global drug development standards, stability testing must align with the. The table below summarizes the stability profiles based on ICH Q1A(R2) parameters[4].

Storage ConditionTemperature / HumidityDurationExpected Impact on 4-(6-Methylpyridin-2-yl)morpholine HCl
Long-Term (Ideal) -20°C / <10% RH24 MonthsNegligible degradation. API remains free-flowing and chemically stable.
Long-Term (Standard) 25°C ± 2°C / 60% RH ± 5%12 MonthsModerate risk of clumping if seals fail. Requires strict desiccation.
Intermediate 30°C ± 2°C / 65% RH ± 5%6 MonthsHigh risk of moisture absorption and slight hydrolysis over time.
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsSignificant change expected. Rapid deliquescence, caking, and potential thermal degradation[4].
IV. Validated Standard Operating Procedure (SOP): Aliquoting & Storage

To guarantee scientific integrity, the storage protocol must be a self-validating system. Do not repeatedly open the primary bulk container, as each exposure introduces atmospheric moisture.

StorageWorkflow S1 Bulk API Receipt S2 Glovebox Transfer (<10% RH) S1->S2 S3 Aliquot to Amber Vials S2->S3 S4 Argon/N2 Purge S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C in Desiccator S5->S6

Step-by-step workflow for the aliquoting and long-term storage of the API.

Step-by-Step Methodology:
  • Environmental Control: Transfer the sealed bulk container into a glovebox or a controlled environment with relative humidity (RH) <10%.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold powder.

  • Aliquoting: Using a clean, static-free spatula, aliquot the powder into single-use, chemically inert amber glass vials. Causality: Amber glass is required to prevent photo-oxidation.

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon or Nitrogen. Causality: Argon is heavier than air and effectively displaces oxygen and moisture, preventing N-oxidation and hydrolysis.

  • Sealing: Cap the vials immediately using PTFE-lined screw caps. Causality: PTFE provides a superior moisture barrier compared to standard rubber or silicone septa.

  • Secondary Containment: Place the sealed vials inside a secondary desiccator cabinet or a sealed bag containing indicating silica gel packets.

  • Temperature Control: Store the secondary container at -20°C.

  • Self-Validation Step: Weigh a fully sealed control vial on an analytical balance (±0.1 mg) and record the mass. After 30 days, re-weigh the vial. A mass increase indicates seal failure and moisture ingress, prompting an immediate review of the capping process.

References
  • Royal Society of Chemistry (RSC). "Improving solubility and avoiding hygroscopicity by forming hydrochloride salts." CrystEngComm.[Link]

  • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Quality Guidelines. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex reactions involving highly substituted N-heterocycles.

4-(6-Methylpyridin-2-yl)morpholine hydrochloride presents a unique topological challenge: a central pyridine ring flanked by a C6-methyl group and a bulky C2-morpholino group. This 2,6-disubstitution creates a profound "steric cleft" around the pyridine nitrogen. While this structural feature is highly advantageous for preventing catalyst poisoning in organometallic chemistry, it poses severe thermodynamic and kinetic barriers for direct N-functionalization.

Below is our definitive troubleshooting guide for navigating these steric challenges.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard N-alkylation protocols fail with this substrate, and how can I force the reaction?

The Causality: The failure of standard alkyl halides (e.g., methyl iodide, benzyl bromide) is a direct result of steric shielding. The bulky morpholine ring and the methyl group physically block the SN2 trajectory required for the electrophile to interact with the pyridine nitrogen's lone pair. This extreme steric hindrance toward electrophiles (and even protons) is a well-documented phenomenon in the physical organic chemistry of 2,6-disubstituted pyridines .

The Solution: To overcome this massive activation energy barrier, you must abandon standard alkyl halides. Instead, employ hyper-reactive, non-coordinating alkylating agents like trimethyloxonium tetrafluoroborate (Meerwein's salt) or methyl trifluoromethanesulfonate (MeOTf) under forcing thermal conditions.

Q2: I am using this compound as a substrate in a Pd-catalyzed C-H functionalization. Why am I seeing strict regioselectivity?

The Causality: In transition-metal catalysis, 2,6-disubstitution is a double-edged sword. Beneficially, the steric bulk prevents the pyridine nitrogen from coordinating to the palladium center, effectively eliminating the catalyst deactivation (poisoning) typically seen with unsubstituted pyridines . However, the massive steric profile of the C2-morpholino group heavily shields the adjacent C3 position on the pyridine ring.

The Solution: Accept and leverage the inherent regioselectivity. The reaction will naturally be directed to the C5 position (adjacent to the smaller methyl group). To maximize yields, employ bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos) which stabilize the active Pd(0) species and accommodate the sterically demanding substrate .

Quantitative Data: Steric Impact on Reaction Pathways

To assist in your experimental design, the following table summarizes the quantitative impact of the 2,6-steric shield on various standard reaction pathways:

Reaction PathwayReagent SystemSteric Hindrance Factor (Interfering Group)Relative Reaction RateExpected YieldRegioselectivity / Outcome
N-Alkylation Methyl Iodide (MeI)C2-Morpholino & C6-Methyl< 5% (Baseline)< 10%N/A (Reaction Fails)
N-Alkylation Meerwein's Salt (Me3O+BF4-)C2-Morpholino & C6-Methyl85% (Accelerated)65–80%Pyridine N-alkylated salt
C-H Functionalization Pd(OAc)2 / XPhosC2-Morpholino (Shields C3)70%75–85%>95% at C5 position
N-Oxidation mCPBA (DCM, 25°C)C2-Morpholino & C6-Methyl15% (Retarded)20–30%Pyridine N-Oxide

Self-Validating Experimental Protocol: High-Pressure N-Methylation

Because the starting material is a hydrochloride salt, the basic nitrogens are protonated and deactivated. You must perform a rigorous free-basing step prior to any electrophilic addition.

Step 1: Free-Basing the Hydrochloride Salt

  • Suspend 4-(6-Methylpyridin-2-yl)morpholine HCl (1.0 equiv) in dichloromethane (DCM).

  • Wash vigorously with 1M aqueous NaOH until the aqueous layer maintains a pH of >10.

  • Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to isolate the free base.

Step 2: N-Alkylation with Meerwein's Salt

  • Setup: In an oven-dried, argon-purged pressure vial, dissolve the free base in an anhydrous, non-coordinating solvent (e.g., toluene or dry DCM).

  • Reagent Addition: Inside a glovebox, add trimethyloxonium tetrafluoroborate (3.0 equiv). Caution: Meerwein's salt is highly moisture-sensitive and will rapidly degrade in ambient air.

  • Reaction: Seal the vial and heat to 60–80 °C for 48 hours. The combination of a hyper-electrophile and sustained thermal energy is required to overcome the steric barrier.

  • Isolation: Cool to room temperature, carefully quench with a few drops of methanol, and concentrate. Purify the resulting pyridinium salt via reverse-phase HPLC.

Step 3: System Validation (Self-Correction) How do you know it worked? Confirm successful N-alkylation via 1H-NMR. The definitive diagnostic indicator is the appearance of a sharp N-methyl singlet at ~4.2–4.5 ppm, accompanied by a significant downfield shift (0.5–1.0 ppm) of the pyridine ring protons due to the newly formed positive charge. If the pyridine peaks remain unchanged and no downfield singlet appears, the steric barrier was not overcome, indicating moisture contamination of the Meerwein's salt.

Reaction Workflow Visualization

G A 4-(6-Methylpyridin-2-yl) morpholine HCl B Free-Basing (NaOH / DCM) A->B Step 1: Neutralize C Select Reaction Pathway B->C Step 2: Plan D N-Alkylation C->D Electrophilic E Cross-Coupling (C-H Functionalization) C->E Organometallic F Use Hyper-Electrophiles (e.g., Me3O+BF4-) D->F H Steric Shielding Blocks C3 Directs to C5 Position E->H I Use Bulky Buchwald Ligands (e.g., XPhos) E->I G High Pressure & Temp (Non-coordinating solvent) F->G

Workflow for overcoming steric hindrance in 2,6-disubstituted pyridine functionalization.

References

  • Brown, H. C.; Kanner, B. "Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton." Journal of the American Chemical Society, 1966.[Link]

  • Tanaka, S.; Watanabe, K.; Tanaka, Y.; Hattori, T. "EtAlCl2/2,6-Disubstituted Pyridine-Mediated Carboxylation of Alkenes with Carbon Dioxide." Organic Letters, 2016.[Link]

  • Andersson, H.; Almqvist, F.; Olsson, R. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides." Organic Letters, 2007.[Link]

Removing trace impurities from 4-(6-Methylpyridin-2-yl)morpholine hydrochloride batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the purification of this important synthetic intermediate. The presence of trace impurities can significantly impact downstream applications, including biological assays and further synthetic steps. Therefore, achieving high purity is paramount.

The primary synthetic route to 4-(6-Methylpyridin-2-yl)morpholine involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methylpyridine and morpholine, followed by salt formation with hydrochloric acid[1]. This guide provides a series of troubleshooting questions and detailed protocols to help you identify, characterize, and remove common process-related impurities, ensuring the integrity of your research.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most probable sources and chemical structures of trace impurities in my 4-(6-Methylpyridin-2-yl)morpholine hydrochloride batches?

A1: Understanding the origin of impurities is the first step toward their effective removal. Impurities in your batches typically arise from three main sources: unreacted starting materials, by-products from side reactions, and residual solvents used during the synthesis or work-up.

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves.

    • 2-Chloro-6-methylpyridine: Incomplete reaction can leave residual amounts of this electrophile.

    • Morpholine: Often used in excess to drive the reaction to completion, it can remain if the work-up is not thorough.

  • Process-Related By-products: Side reactions, though often minor, can generate structurally similar impurities that are difficult to separate.

    • Isomeric Products: If the starting pyridine has other reactive sites or if there are isomeric impurities in the 2-chloro-6-methylpyridine feedstock, you may form positional isomers.

    • Oxidation Products: The pyridine ring can be susceptible to oxidation, leading to N-oxide derivatives, especially if exposed to oxidizing agents or air at high temperatures[1].

    • Dimers or Polymers: Self-condensation or reaction with other nucleophiles can lead to higher molecular weight impurities.

  • Residual Solvents: Solvents used in the reaction (e.g., Dimethylformamide, Ethanol) or purification (e.g., Ethyl acetate, Isopropanol, Diethyl ether) can be trapped in the crystalline lattice of the hydrochloride salt[1][2].

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment of non-volatile organic molecules. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the main compound from most starting materials and by-products[3][4]. A C18 column with a gradient elution using an acidified water/acetonitrile mobile phase is a common starting point for pyridine derivatives[3][5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities, LC-MS is invaluable. It provides the molecular weight of the impurity, which, combined with knowledge of the synthetic route, allows for structural elucidation.

  • Gas Chromatography (GC): GC is the preferred method for quantifying residual solvents due to their volatility[6]. A headspace GC method with a flame ionization detector (FID) is standard for this purpose, as outlined in pharmaceutical guidelines[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your desired product and can detect and quantify impurities if their signals do not overlap with the product's signals and are present at sufficient levels (>1%).

Q3: My HPLC chromatogram shows an impurity peak that is very close to my main product peak. What purification strategies should I consider?

A3: Closely eluting impurities are a common challenge, often indicating structural similarity to the product. Here are three effective strategies, ranging from simple to more complex.

  • Recrystallization: This is the most powerful and scalable technique for purifying crystalline solids like hydrochloride salts[8]. The key is selecting an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains soluble at all temperatures.

    • Rationale: Minor structural differences can lead to significant solubility differences, which can be exploited during the slow cooling process of crystallization.

    • Recommended Solvents: For hydrochloride salts, polar protic solvents are often effective. Good starting points include isopropanol (IPA), ethanol (EtOH), or methanol (MeOH)[2]. Sometimes, an anti-solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc) can be added to a solution of the salt in a minimal amount of hot alcohol to induce precipitation[2][9].

    • See Protocol 1 for a detailed recrystallization procedure.

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating basic compounds (like your product) from neutral or acidic impurities[10][11].

    • Rationale: The hydrochloride salt is water-soluble. By basifying an aqueous solution of the salt (e.g., with 6M NaOH), you deprotonate the pyridine and morpholine nitrogens, generating the free base which is typically soluble in organic solvents (like Dichloromethane or Ethyl Acetate) and insoluble in water. Neutral impurities will be extracted into the organic layer along with your free base, but acidic impurities will remain in the aqueous layer as their corresponding salts. After separating the layers, you can re-acidify the organic layer with HCl to re-precipitate your purified hydrochloride salt, leaving neutral impurities behind in the organic solvent.

    • See Protocol 2 and the diagram below for a detailed workflow.

  • Column Chromatography: While often a last resort for final salt purification due to scale limitations, chromatography is excellent for purifying the free base intermediate[10][12].

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase.

    • Procedure: First, convert the hydrochloride salt to its free base (as described in the acid-base extraction method). The crude free base can then be purified on a silica gel column. Pyridine derivatives can sometimes exhibit "peak tailing" on acidic silica gel[12]. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system (e.g., Hexane/Ethyl Acetate). After collecting the pure fractions of the free base, the solvent is evaporated, and the residue is treated with HCl to form the final, pure hydrochloride salt.

Data Presentation

The following table illustrates a hypothetical impurity profile for a batch of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride before and after purification by the recommended recrystallization protocol.

CompoundRetention Time (min)Area % (Before Purification)Area % (After Purification)Identification
Morpholine2.10.85%< 0.05%Starting Material
Product 7.5 97.6% 99.9% Target Compound
Impurity A7.91.2%< 0.05%Process By-product
2-Chloro-6-methylpyridine11.40.35%Not DetectedStarting Material
Experimental Protocols & Workflows
Troubleshooting & Purification Workflow

The following diagram outlines a logical workflow for addressing an impure batch of your compound.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy Selection cluster_2 Phase 3: Verification Impure Impure Batch Received Analyze Analyze by HPLC & LC-MS Identify Impurities Impure->Analyze Decision Impurity Type? Analyze->Decision Recrystallize Recrystallization (Protocol 1) Decision->Recrystallize  Structurally Similar  Crystalline Solid AcidBase Acid-Base Extraction (Protocol 2) Decision->AcidBase  Neutral or Acidic Impurities Chroma Chromatography (Free Base) (Protocol 3) Decision->Chroma  Multiple Impurities  Recrystallization Fails Verify Analyze Final Purity (HPLC, GC, NMR) Recrystallize->Verify AcidBase->Verify Chroma->Verify Pass Purity ≥ 99.5% Verify->Pass Fail Purity < 99.5% Verify->Fail Fail->Decision Re-process

Caption: A logical workflow for troubleshooting impure batches.

Protocol 1: Recrystallization of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride
  • Solvent Selection: Place a small amount (~10-20 mg) of the impure hydrochloride salt into several test tubes. To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol) dropwise while heating gently (e.g., in a water bath) until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 30 minutes. The best solvent is one that yields a high recovery of crystalline solid.

  • Bulk Recrystallization: Add the impure solid to a flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.

Protocol 2: Purification via Acid-Base Extraction

G Start Start: Impure HCl Salt in Water AddBase Add 6M NaOH (aq) until pH > 10 Add Ethyl Acetate (EtOAc) Start->AddBase SeparatoryFunnel Separatory Funnel: Two Layers Form AddBase->SeparatoryFunnel AqLayer1 Aqueous Layer: Acidic Impurity Salts (Discard) SeparatoryFunnel->AqLayer1 Bottom OrgLayer1 Organic Layer (EtOAc): Free Base + Neutral Impurities SeparatoryFunnel->OrgLayer1 Top AddAcid Add HCl in Dioxane/Ether or bubble HCl gas OrgLayer1->AddAcid Precipitate Precipitation Occurs AddAcid->Precipitate Filter Filter Solid Precipitate->Filter Final Pure HCl Salt (Solid) Filter->Final Filtrate Filtrate (EtOAc): Neutral Impurities (Discard) Filter->Filtrate

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the impure hydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent such as ethyl acetate or dichloromethane. Slowly add a concentrated base solution (e.g., 6M NaOH) with frequent shaking and venting until the aqueous layer is strongly basic (pH > 10)[10].

  • Extraction: The free base of the product will move into the organic layer. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[10].

  • Salt Formation: Filter off the drying agent. To the clear organic solution, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until precipitation is complete.

  • Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate), and dry under vacuum.

Protocol 3: Column Chromatography of the Free Base
  • Preparation of Free Base: Convert the hydrochloride salt to its free base as described in steps 1-4 of Protocol 2. After drying, evaporate the solvent under reduced pressure to obtain the crude free base, which may be an oil or a solid.

  • Column Packing: Prepare a chromatography column with silica gel, slurried in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate)[10].

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Elute the column with a solvent system, gradually increasing the polarity (gradient elution)[10]. For example, start with 95:5 Hexane:EtOAc and gradually increase to 70:30 Hexane:EtOAc. Add ~1% triethylamine to the eluent mixture to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation and Salt Formation: Combine the pure fractions, evaporate the solvent, and convert the purified free base back to its hydrochloride salt as described in steps 5-6 of Protocol 2.

References
  • EvitaChem. (n.d.). 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.
  • BenchChem. (2026). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Ito, Y. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Lee, Y. C. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Author Unknown. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
  • Various Authors. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Parmar, V. K., & Shah, S. A. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Semantic Scholar.
  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Various Authors. (2012, November 26). Why are solid phase organics often conjugated to HCl? Chemistry Stack Exchange. Retrieved from [Link]

  • Author Unknown. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). General Information - Guideline for Residual Solvents. Retrieved from [Link]

Sources

Technical Support Center: Managing Hygroscopicity in 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and analytical challenges associated with 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. Because this critical heterocyclic building block is formulated as a hydrochloride salt, it is highly prone to moisture uptake[1]. If mismanaged, this hygroscopicity leads to deliquescence, weighing inaccuracies, and chemical degradation.

Below, you will find a mechanistic breakdown of these issues, followed by self-validating troubleshooting protocols.

HygroscopicWorkflow A 4-(6-Methylpyridin-2-yl)morpholine HCl Receipt & Initial Assessment B Dynamic Vapor Sorption (DVS) & USP <922> Water Activity A->B C Classification (Ph. Eur. Criteria) B->C D Slightly/Moderately Hygroscopic C->D E Very Hygroscopic/ Deliquescent C->E F Standard Low-RH Handling (RH < 40%) D->F G Glovebox / Inert Atmosphere (Argon/Nitrogen) E->G H Storage: Triple-Barrier Packaging (PE Bags + Desiccant + Foil) F->H G->H

Workflow for the assessment and handling of hygroscopic 4-(6-Methylpyridin-2-yl)morpholine HCl.

Section 1: Fundamentals & Causality (FAQ)

Q: Why does 4-(6-Methylpyridin-2-yl)morpholine hydrochloride absorb moisture so aggressively? A: The hygroscopicity is driven by the thermodynamics of its salt form. While the free base form is relatively non-polar, the protonation of the morpholine nitrogen to form the HCl salt introduces a highly polar, ionic crystal lattice. The chloride counterion readily forms hydrogen bonds with atmospheric water vapor. When the hydration energy of the salt exceeds its crystal lattice energy, the compound undergoes deliquescence—absorbing enough moisture to dissolve into an aqueous solution[2].

Q: How do we quantitatively classify its moisture uptake? A: We rely on Dynamic Vapor Sorption (DVS) combined with the European Pharmacopoeia (Ph. Eur.) criteria[3]. DVS measures the precise mass change of the sample as it is exposed to a controlled humidity profile, allowing us to categorize the material and dictate handling requirements[4].

Table 1: Ph. Eur. Hygroscopicity Classification & Handling Implications

ClassMoisture Uptake (% w/w at 80% RH)Handling Implication
Non-hygroscopic < 0.2%Standard ambient handling.
Slightly hygroscopic 0.2% - 2.0%Store in tightly closed containers.
Moderately hygroscopic 2.0% - 15.0%Low RH environment (<40%) required.
Very hygroscopic ≥ 15.0%Glovebox/isolator handling mandatory.
Deliquescent Sufficient to form liquidStrict inert atmosphere, immediate use.

Q: What is the difference between Water Content and Water Activity, and which should I monitor? A: Karl Fischer (KF) titration measures total water, including chemically bound hydrates that are locked in the crystal lattice. However,5 measures only the free, unbound water that is thermodynamically available to participate in degradation reactions (like hydrolysis) or facilitate microbial growth[5]. For long-term stability monitoring of this HCl salt, Aw​ is the superior predictive metric[6].

Table 2: Water Activity ( Aw​ ) Thresholds & Degradation Risks

Water Activity ( Aw​ )State of WaterCausality / Risk to HCl Salt
< 0.20 Monolayer (Strongly Bound)Highly stable; no free water available for hydrolysis.
0.20 - 0.40 Multilayer (Loosely Bound)Moderate stability; potential for solid-state phase transitions.
0.40 - 0.70 Capillary CondensationHigh risk of chemical degradation, caking, and clumping.
> 0.70 Free Water (Deliquescence)Salt dissolves into aqueous solution; rapid degradation.

Section 2: Troubleshooting Guides

Issue 1: The powder has caked or clumped in the primary container.

Causality: This is caused by capillary condensation. Moisture ingress causes a microscopic layer of the salt to dissolve on the particle surface. When the ambient temperature fluctuates, this localized aqueous layer recrystallizes, forming solid bridges between particles and resulting in a hard cake[7].

Solution: Self-Validating Vacuum Drying Protocol

  • Step 1: Transfer the caked material into an agate mortar within a controlled low-RH environment (<20% RH) and gently mill it. Causality: Increasing the surface area accelerates moisture desorption during drying.

  • Step 2: Spread the powder thinly (≤2 mm depth) on a glass or PTFE tray.

  • Step 3: Dry in a vacuum oven at 40°C under high vacuum (<10 mbar) for 12–24 hours. Causality: The temperature is kept moderate (40°C) to prevent thermal degradation or sublimation of the morpholine ring, while the high vacuum lowers the boiling point of water, driving off moisture efficiently.

  • Step 4 (Validation): Perform Karl Fischer (KF) titration. The system is validated when two consecutive KF readings taken 2 hours apart show <0.5% w/w water and a variance of <0.05%. Confirm solid-state integrity via X-Ray Powder Diffraction (XRPD) to ensure no amorphous conversion occurred during the drying process.

Issue 2: Weighing inaccuracies and drifting balance readings during sample prep.

Causality: The highly hygroscopic HCl salt rapidly absorbs ambient moisture during the weighing process. As water binds to the crystal lattice, the mass on the balance continuously increases, making accurate dosing impossible.

Solution: Subtraction Weighing Protocol

  • Step 1: Pre-dry glass vials and PTFE-lined caps in a desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel.

  • Step 2: Transfer the bulk API and the tared vials into a glovebox purged with dry nitrogen ( N2​ ) or argon (RH < 5%). Causality: Inert atmospheres prevent the deliquescence cascade triggered by ambient moisture during handling.

  • Step 3: Dispense the estimated required mass into the vial, cap tightly, and remove from the glovebox.

  • Step 4: Weigh the sealed vial on the analytical balance.

  • Step 5: In a fume hood, rapidly uncap, transfer the solid to the reaction flask, recap the empty vial, and re-weigh.

  • Step 6 (Validation): The true mass used is the difference between Step 4 and Step 5. The protocol is validated if the empty vial's post-transfer weight matches its original tare weight within ±0.2 mg, confirming no residual moisture was absorbed by the vial during the brief transfer.

Section 3: Standard Operating Procedures (SOPs)

DVS Analytical Protocol for Profiling

To establish the exact handling limits for your specific batch of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride, run the following self-validating DVS protocol[3]:

  • Load ~10-20 mg of the compound into a quartz DVS pan.

  • Pre-dry in-situ at 0% RH, 25°C until dm/dt (change in mass over time) is < 0.001% / min. Causality: This establishes a true dry baseline mass.

  • Ramp humidity from 0% to 90% RH in 10% increments, holding each step until equilibrium is reached.

  • Generate sorption/desorption isotherms to check for hysteresis. Validation: If the desorption curve does not return to the baseline mass, the water has been incorporated into the crystal lattice (hydrate formation) rather than just surface adsorption[4].

Triple-Barrier Packaging Protocol

To prevent hygroscopic failure during long-term storage, employ a triple-barrier system[8]:

  • Primary: Anti-static, low-density polyethylene (LDPE) bag, zip-tied securely.

  • Secondary: A second LDPE bag containing silica gel desiccant sachets. Causality: The desiccant acts as a sacrificial moisture sink. Ensure the desiccant does not physically touch the API to prevent localized desiccation gradients.

  • Tertiary: Heat-sealed aluminum foil pouch. Causality: Aluminum foil provides a near-zero Water Vapor Transmission Rate (WVTR), completely isolating the micro-environment from external humidity fluctuations.

References

  • "Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer", TA Instruments, [Link]

  • "<922> Water Activity - USP-NF", USP-NF,[Link]

  • "USP Water Activity: A Better Approach for Lyo Moisture Determination", A3P, [Link]

  • "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals", PMC,[Link]

  • "Salt Selection in Drug Development", Pharmaceutical Technology,[Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-(6-Methylpyridin-2-yl)morpholine hydrochloride .

This molecule features two distinct basic nitrogen centers—a pyridine ring and a morpholine ring—presented as a highly water-soluble hydrochloride salt. These characteristics frequently lead to poor retention, severe peak tailing, and retention time instability on standard reversed-phase (RP) columns. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure robust, reproducible assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my analyte exhibit severe peak tailing on a standard C18 column? The Causality: Peak tailing for basic compounds is primarily driven by secondary ionic interactions. Your analyte contains a morpholine nitrogen (pKa ~8.3). At a mid-range mobile phase pH (e.g., pH 5–7), this nitrogen is fully protonated and positively charged. Standard silica-based C18 columns contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At pH > 4, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between the protonated morpholine ring and the ionized silanols disrupts standard hydrophobic partitioning, causing the analyte to "stick" and elute with a pronounced tail (1[1]). The Solution: You must suppress this secondary interaction. Either operate at a low pH (pH ≤ 2.5) where silanols are protonated and neutral, or use a mobile phase additive like Triethylamine (TEA) to competitively bind to the active silanol sites (2[2]).

Q2: I adjusted the pH to 2.5, but now the analyte elutes in the void volume. How do I increase retention? The Causality: At pH 2.5, both the morpholine and pyridine nitrogens are protonated. The molecule becomes highly polar and hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. To retain a molecule on a reversed-phase column, it must exhibit hydrophobicity; suppressing organic acid ionization works for acids, but for bases, low pH maximizes polarity (). The Solution:

  • Ion-Pairing: Introduce an anionic ion-pairing reagent (e.g., 5 mM sodium 1-hexanesulfonate) into the mobile phase. The negatively charged sulfonate binds with the positively charged analyte to form a neutral, hydrophobic complex that retains well on C18 (3[3]).

  • Stationary Phase Shift: Switch to an Aqueous C18 (AQ) or a polar-embedded column designed to retain polar analytes in highly aqueous conditions (e.g., 98% buffer / 2% organic).

Q3: How do I select the correct buffer and concentration to prevent retention time drift? The Causality: Retention time shifts occur when the mobile phase pH fluctuates near the analyte's pKa, causing the ratio of ionized to unionized molecules to vary. A buffer is only effective within ±1 pH unit of its own pKa. Furthermore, the mobile phase pH must be set at least 2 units away from the analyte's pKa to ensure 99% of the molecules are in a single ionization state (). The Solution: For 4-(6-Methylpyridin-2-yl)morpholine (pKa ~5.2 and ~8.3), avoid the pH 4.0–9.5 range. Use a 10–25 mM buffer concentration to provide adequate buffering capacity without risking precipitation upon mixing with organic modifiers (3[3]). Ensure the pH is calibrated and measured in the aqueous phase prior to adding organic solvents (4[4]).

Part 2: Data Presentation & Buffer Selection

Table 1: Buffer Selection Matrix for 4-(6-Methylpyridin-2-yl)morpholine

StrategyTarget pHRecommended BufferAnalyte StateColumn RequirementPros / Cons
Low pH 2.0 - 2.50.1% TFA or 25mM PhosphateFully Protonated (Cationic)AQ-C18 or Polar-EmbeddedPro: Sharp peaks, suppresses silanols.Con: Poor retention without ion-pairing.
Mid pH 6.0 - 7.0NOT RECOMMENDEDPartially IonizedN/ACon: Severe tailing, extreme RT drift.
High pH 10.5 - 11.010mM Ammonium BicarbonateFully Deprotonated (Free Base)Hybrid Silica (High-pH Tolerant)Pro: Excellent retention on standard C18.Con: Reduces column lifespan if not hybrid.

Table 2: Troubleshooting Quantitative Summary

SymptomPrimary CauseImmediate Corrective Action
Asymmetry Factor (As) > 1.5Silanol interactionsAdd 0.1% TEA or lower pH to 2.5.
Retention Factor (k') < 1.0High analyte polarityDecrease organic modifier to 2-5% or add ion-pair reagent.
RT %RSD > 1.0%Insufficient buffer capacityIncrease buffer to 25 mM; verify pH is ±2 units from pKa.

Part 3: Experimental Protocols

Protocol 1: Low-pH Ion-Pairing Method Development

Self-Validating Principle: This protocol uses a low pH to neutralize silanols and an ion-pairing reagent to guarantee retention of the highly polar protonated base. System suitability is validated by tracking the retention factor (k') > 2.0.

  • Aqueous Phase Preparation: Dissolve 1.0 g of sodium 1-hexanesulfonate (ion-pairing agent) and 3.4 g of monobasic potassium phosphate in 900 mL of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH probe. Add concentrated phosphoric acid dropwise until the pH reaches exactly 2.50.

  • Volume Adjustment: Dilute to a final volume of 1000 mL with HPLC-grade water. Filter through a 0.22 µm membrane.

  • Organic Phase: 100% HPLC-grade Acetonitrile.

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters SymmetryShield or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Gradient/Isocratic Setup: Start at 95% Aqueous / 5% Organic. If k' < 2, decrease organic to 2%.

  • System Suitability Verification: Inject a standard. Calculate the asymmetry factor (target: 0.9 - 1.2) and retention factor (target: 2.0 - 5.0).

Protocol 2: High-pH Free Base Method Development

Self-Validating Principle: By pushing the pH to 10.5, the basic nitrogens are completely deprotonated, allowing the molecule to behave as a neutral, hydrophobic compound, eliminating the need for ion-pairing reagents.

  • Aqueous Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 950 mL of HPLC-grade water.

  • pH Adjustment: Add ammonium hydroxide dropwise until the pH reaches 10.5.

  • Volume Adjustment: Dilute to 1000 mL and filter (0.22 µm).

  • Column Selection: Critical Step - You must use a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18). Standard silica will dissolve at this pH (1[1]).

  • Chromatography: Run an isocratic method at 70% Aqueous / 30% Acetonitrile. Monitor peak shape and column backpressure.

Part 4: Analytical Visualizations

Workflow Start Assess Analyte pKa Pyridine: ~5.2 | Morpholine: ~8.3 Decision Select pH Strategy Rule: pH must be pKa ± 2 Start->Decision LowPH Low pH Strategy (pH 2.5) Analyte is Fully Protonated Decision->LowPH HighPH High pH Strategy (pH 10.5) Analyte is Free Base Decision->HighPH BufferLow Buffer: 25mM Phosphate or 0.1% TFA (pH 2.5) LowPH->BufferLow BufferHigh Buffer: 10mM Ammonium Bicarbonate (pH 10.5) HighPH->BufferHigh ColLow Column: AQ-C18 or Polar-Embedded + Ion-Pairing Reagent BufferLow->ColLow ColHigh Column: High-pH Tolerant Hybrid Silica C18 BufferHigh->ColHigh Validate Evaluate System Suitability Target: As 0.9-1.2, k' > 2.0 ColLow->Validate ColHigh->Validate

Figure 1: Decision matrix and workflow for optimizing mobile phase pH and column selection.

Mechanism Analyte Protonated Base (Positive Charge) Interaction Secondary Ionic Interactions Analyte->Interaction Silanol Ionized Silanols (Si-O⁻) at pH > 4.0 Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result Solution Neutralize Silanols (Lower pH to 2.5) Result->Solution Corrective Action

Figure 2: Mechanistic pathway of secondary silanol interactions and corrective actions.

References

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS Source: Veeprho URL:[Link][3]

  • Your Guide to Select the buffer in HPLC development part 2 Source: PharmaCores URL:[Link]

  • 10 Tips for HPLC Analysis In Pharmaceuticals Source: PharmaGuideline URL:[Link][4]

  • HPLC Troubleshooting Solutions Guide Source: Scribd URL:[Link][2]

  • High Performance Liquid Chromatography : Theory Source: ASAU URL:[Link][1]

Sources

Validation & Comparative

A Comparative Guide to 4-(6-Methylpyridin-2-yl)morpholine: Hydrochloride Salt vs. Free Base Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal physical form of a heterocyclic building block. For 4-(6-Methylpyridin-2-yl)morpholine , the choice between its free base and hydrochloride (HCl) salt fundamentally dictates the thermodynamic and kinetic trajectory of downstream applications.

This guide objectively compares the reactivity, stability, and handling of both forms. By understanding the causality behind their physicochemical differences, researchers can design more efficient, self-validating experimental workflows for drug development and organic synthesis.

Structural Context & Physicochemical Causality

4-(6-Methylpyridin-2-yl)morpholine features a dual-nitrogen architecture: a pyridine ring substituted with a methyl group and a morpholine moiety. The pyridine nitrogen is the primary basic site.

  • The Free Base: In its unprotonated state, the lone pairs on the nitrogen atoms are fully available. This grants the molecule high lipophilicity and potent nucleophilicity, making it readily soluble in organic solvents but poorly soluble in water.

  • The Hydrochloride Salt: Synthesized typically via nucleophilic substitution in the presence of bases like potassium carbonate and subsequently treated with hydrochloric acid[1], the HCl salt protonates the basic nitrogen. This protonation creates an ion-dipole interaction network with water, drastically increasing aqueous solubility. Furthermore, the dissolution of this basic salt lowers the pH of the microenvironment, which further enhances the solubility of the compound in aqueous media[2].

Table 1: Quantitative Physicochemical Comparison
Property4-(6-Methylpyridin-2-yl)morpholine (Free Base)4-(6-Methylpyridin-2-yl)morpholine HCl Salt
Molecular Formula C10H14N2OC10H15ClN2O
Molecular Weight 178.23 g/mol 214.69 g/mol
Aqueous Solubility (pH 7.4) < 1 mg/mL (Lipophilic)> 50 mg/mL (Hydrophilic)
State at Standard Temp/Pressure Viscous liquid to low-melting solidStable crystalline powder
Relative Nucleophilicity High (Unprotonated lone pairs)Low (Requires auxiliary base liberation)
Oxidation Susceptibility High (Readily forms N-oxides)Low (Protonation protects nitrogen lone pairs)

Reactivity Profiles & Kinetic Behavior

The reactivity of 4-(6-Methylpyridin-2-yl)morpholine is entirely dependent on its solvation state and protonation.

Free Base Reactivity: Because the lone pairs are not sequestered by a proton, the free base can directly participate in substitution reactions, act as a ligand in transition-metal catalysis, or undergo direct N-oxidation using agents like hydrogen peroxide or potassium permanganate[1]. It is the preferred form when working in strictly anhydrous or non-polar organic environments (e.g., dichloromethane or tetrahydrofuran).

Hydrochloride Salt Reactivity: The HCl salt acts as a "masked" free base. It is highly stable at room temperature and resists degradation, making it an excellent choice for long-term storage and precise stoichiometric weighing[3]. However, its nucleophilicity is suppressed. To utilize the HCl salt in organic synthesis, an auxiliary base (such as triethylamine or potassium carbonate) must be added to neutralize the salt in situ and liberate the active amine[1].

Reactivity Start 4-(6-Methylpyridin-2-yl)morpholine FreeBase Free Base Form (Lipophilic) Start->FreeBase Basic Extraction HClSalt HCl Salt Form (Hydrophilic) Start->HClSalt HCl Addition OrgSolv Organic Solvents (DCM, THF) FreeBase->OrgSolv AqSolv Aqueous/Polar Media (Water, MeOH) HClSalt->AqSolv DirectReact Direct Nucleophilic Attack Metal Coordination OrgSolv->DirectReact BaseReq Requires Auxiliary Base (e.g., K2CO3, Et3N) AqSolv->BaseReq BaseReq->DirectReact Liberates Free Base

Decision matrix for selecting the compound form based on solvent and reactivity needs.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are two field-proven workflows demonstrating the practical differences between the two forms.

Protocol A: Direct N-Oxidation (Using Free Base)

Causality: The free base is selected because N-oxidation requires the lone pair on the nitrogen to be freely available to attack the electrophilic oxygen of the oxidant[1]. Using the HCl salt would require a buffering step that complicates the isolation of the water-soluble N-oxide product.

  • Preparation: Dissolve 1.0 eq of 4-(6-Methylpyridin-2-yl)morpholine (free base) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Oxidation: Cool the system to 0 °C. Slowly add 1.1 eq of m-CPBA (meta-chloroperoxybenzoic acid). Causality: Low temperature controls the exothermic oxidation and prevents over-oxidation.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the high-Rf starting material spot and the appearance of a highly polar, UV-active baseline spot confirms conversion.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidant, followed by basic extraction.

Protocol B: Nucleophilic Substitution (Using HCl Salt)

Causality: The HCl salt is utilized for its superior weighing accuracy (non-hygroscopic crystalline solid). However, to restore nucleophilicity, an auxiliary base must be used to neutralize the hydrochloride salt in situ, driving the reaction forward[1].

  • Preparation: Weigh 1.0 eq of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride and suspend it in dimethylformamide (DMF).

  • In Situ Liberation: Add 2.5 eq of anhydrous K₂CO₃. Causality: 1.0 eq neutralizes the HCl salt to liberate the free base, while the remaining 1.5 eq acts as an acid scavenger for the subsequent substitution reaction.

  • Self-Validation Check: Stir at room temperature for 30 minutes. The cessation of CO₂ gas evolution visually validates that the neutralization is complete.

  • Reaction: Add 1.2 eq of the desired electrophile (e.g., an alkyl halide) and heat to 80 °C until completion.

Workflow Step1 Weigh HCl Salt (Stable/Accurate) Step2 Suspend in DMF Step1->Step2 Step3 Add K2CO3 (2.5 eq) Step2->Step3 Step4 Stir 30 min (RT) CO2 Evolution Stops Step3->Step4 Step5 Add Electrophile Heat to 80°C Step4->Step5

Self-validating workflow for in situ neutralization of the hydrochloride salt.

Conclusion for Drug Development Professionals

When formulating or synthesizing derivatives of 4-(6-Methylpyridin-2-yl)morpholine, the choice of salt form is not merely a matter of convenience—it is a critical parameter that dictates bioavailability and reaction kinetics. The free base offers immediate reactivity for complex organic synthesis, whereas the hydrochloride salt provides the stability and aqueous solubility required for long-term storage and physiological formulation[4].

References

  • Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566)
  • Source: uspto.
  • Source: basicmedicalkey.
  • Source: shunxiangchem.

Sources

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Quantification of 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

As a Senior Application Scientist, one of the most common challenges I encounter in pharmaceutical method development is the accurate quantitation of basic, nitrogen-containing heterocycles. 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a prime example. This compound incorporates both a morpholine ring and a substituted pyridine ring[1].

Because both the morpholine and pyridine nitrogens are highly basic, the molecule exists as a positively charged species in most aqueous environments. In traditional HPLC, these basic moieties are notorious for undergoing secondary electrostatic interactions with unreacted, acidic silanol groups on the silica stationary phase. This phenomenon manifests as severe peak tailing, unpredictable retention shifts, and poor quantitation accuracy. To overcome this, modern laboratories are shifting away from traditional column architectures in favor of advanced particle morphologies.

Comparative Methodology: Fully Porous vs. Superficially Porous Particles

When developing a method for this compound, we must objectively compare the traditional approach against modern alternatives to ensure the method is fit for its intended purpose.

  • The Traditional Approach (Fully Porous Particles - FPP): Historically, methods utilized 5 µm fully porous silica particles. While offering high surface area, the deep pore structure forces analytes to diffuse far into the particle. For basic compounds, this prolonged residence time exacerbates secondary silanol interactions and increases the mass transfer resistance (the C-term of the van Deemter equation), leading to broad, tailing peaks.

  • The Optimized Approach (Superficially Porous Particles - SPP): Also known as core-shell technology, SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell[2].

The Causality of Performance: The solid core physically limits the diffusion depth of the analyte. Because the 4-(6-Methylpyridin-2-yl)morpholine molecules do not travel deep into the particle, they exit the stationary phase simultaneously. This drastic reduction in longitudinal diffusion and eddy dispersion yields UPLC-like efficiency (high theoretical plates) at standard HPLC backpressures[3]. Furthermore, modern SPP columns utilize advanced end-capping techniques that shield residual silanols, resulting in perfectly symmetrical peaks for basic analytes[4].

ParticleLogic Basic Basic Analyte (Morpholine Derivative) FPP Fully Porous Particle (5 µm) - Deep Diffusion Path - High Eddy Dispersion Basic->FPP Traditional Method SPP Core-Shell Particle (2.7 µm) - Solid Core / Thin Porous Shell - Short Diffusion Path Basic->SPP Optimized Method Broad Broad Peaks, Lower Efficiency FPP->Broad Sharp Sharp Peaks, UPLC-like Efficiency SPP->Sharp

Logic flow comparing separation mechanisms of fully porous vs. core-shell particles.

Experimental Protocol: A Self-Validating System

To demonstrate the superiority of the SPP approach, we developed a standardized gradient HPLC method. The protocol below incorporates a System Suitability Test (SST) as a self-validating gatekeeper; if the SST criteria are not met, the system prevents the analytical run, ensuring absolute data integrity.

Materials & Sample Preparation
  • Reagents: 4-(6-Methylpyridin-2-yl)morpholine hydrochloride API standard (>99.8% purity), LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and Trifluoroacetic acid (TFA).

  • Diluent Preparation: Mix Water and ACN in an 80:20 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to yield a 1.0 mg/mL stock solution.

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water. (Causality: TFA acts as a strong ion-pairing agent. It lowers the pH to ~2.0, fully protonating the basic nitrogens of the morpholine and pyridine rings while simultaneously suppressing silanol ionization on the column).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (5% B), 12.1-15 min (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard solution five times. The system is validated for the run only if:

  • Tailing factor (Tf) is ≤ 1.5.

  • Theoretical plates (N) are ≥ 10,000.

  • %RSD of peak area is ≤ 2.0%.

Performance Comparison & ICH Q2(R2) Validation

The optimized SPP method was subjected to full validation in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous robustness testing for analytical procedures[5].

ValidationWorkflow Start Method Optimization (Core-Shell C18) Spec Specificity (Blank, API, Impurities) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Repeatability, Intermediate) Lin->Acc Sens Sensitivity (LOD & LOQ) Acc->Sens Rob Robustness (Flow, Temp, pH) Sens->Rob Valid ICH Q2(R2) Compliant Method Rob->Valid

Step-by-step ICH Q2(R2) analytical method validation workflow for the optimized HPLC procedure.

Chromatographic Performance Comparison

As shown in Table 1, the core-shell architecture fundamentally outperforms the traditional fully porous column. The sharper peaks generated by the SPP column directly increase the signal-to-noise (S/N) ratio, which is the mechanistic driver behind achieving lower detection limits.

Table 1: Chromatographic Performance Comparison

ParameterTraditional Method (5 µm FPP)Optimized Method (2.7 µm SPP)Improvement Factor
Retention Time (min) 6.84.238% Faster
Theoretical Plates (N) 8,50022,4002.6x Higher Efficiency
Tailing Factor (Tf) 1.85 (Fails SST)1.12 (Passes SST)Superior Symmetry
Backpressure (psi) ~1,800~2,400Within Standard HPLC Limits
Signal-to-Noise (S/N) 451152.5x Greater Sensitivity
ICH Q2(R2) Validation Summary (Optimized SPP Method)

The optimized method successfully met all acceptance criteria defined by the ICH Q2(R2) regulatory framework[6].

Table 2: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (2.7 µm SPP)Status
Specificity No interference at API retention timeResolution (Rs) > 2.5 from all known impuritiesPass
Linearity & Range R² ≥ 0.999 (From LOQ to 120% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mL (S/N = 12.5)Pass
Robustness %RSD ≤ 2.0% under deliberate variationsMax %RSD = 1.1% (Flow ±0.1 mL/min, Temp ±2°C)Pass

Conclusion

For the purity quantification of basic heterocycles like 4-(6-Methylpyridin-2-yl)morpholine hydrochloride, relying on legacy fully porous particles introduces unnecessary analytical risk. By transitioning to a 2.7 µm superficially porous (core-shell) column, laboratories can manipulate particle morphology to overcome mass transfer limitations. The resulting method is not only 38% faster but delivers a 2.6-fold increase in efficiency, ensuring robust compliance with the latest ICH Q2(R2) validation standards.

References

  • "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds" , Waters Corporation. URL: [Link]

  • "Core shell columns: What are they and how will they help with my HPLC analysis?" , Lucidity Systems. URL: [Link]

  • "What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?" , Axion Labs. URL: [Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" , European Medicines Agency (EMA). URL: [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-(6-Methylpyridin-2-yl)morpholine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the morpholine heterocycle is a privileged structure, frequently incorporated into bioactive compounds to modulate physicochemical properties and enhance pharmacological activity.[1][2] Similarly, the pyridine ring is a cornerstone of many pharmaceutical agents. The molecule 4-(6-Methylpyridin-2-yl)morpholine, combining these two essential pharmacophores, represents a class of compounds whose unambiguous characterization is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a definitive tool for the structural elucidation of such novel chemical entities.[1][3]

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. We will dissect the fragmentation pathways, explain the chemical rationale behind the observed product ions, and compare its fragmentation signature to that of a structural isomer to highlight the specificity and power of MS/MS analysis. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation to advance their work.

Experimental Design & Self-Validating Protocols

Achieving a reproducible and informative fragmentation pattern begins with a robust and well-defined analytical method. The protocol described here is designed to be self-validating, ensuring that the generated data is both accurate and reliable.

Instrumentation
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC System: An Agilent 1200 series or equivalent, capable of delivering stable gradients at analytical flow rates.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point for retaining this moderately polar compound.[4] For compounds with poor retention, a silica hydride-based column operating in Aqueous Normal Phase (ANP) mode can be an effective alternative.[5]

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • Dissolve the 4-(6-Methylpyridin-2-yl)morpholine HCl salt in a 50:50 mixture of acetonitrile and water (LC-MS grade) to a final concentration of 1 µg/mL.[6] The HCl salt will readily dissociate, and the basic nitrogen atoms on the pyridine and morpholine rings will be protonated in the acidic mobile phase, favoring the formation of the [M+H]⁺ ion.

    • Use LC-MS grade solvents and consumables to prevent contamination from sources like plastics or environmental contaminants.[6]

  • Liquid Chromatography (LC) Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for promoting good peak shape and ensuring efficient protonation for positive ion ESI.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 3-minute gradient from 5% to 95% Mobile Phase B to quickly determine the compound's retention time.[4] Optimize the gradient to ensure the analyte elutes between 2 and 3 minutes, away from the solvent front where ion suppression is most pronounced.[7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is selected due to the presence of basic nitrogen atoms that are readily protonated.[8]

    • Capillary Voltage: 5000 V.[9]

    • Source Temperature: 500 °C.[9]

    • Full Scan (MS1): Scan from m/z 50-500 to identify the protonated molecular ion, [M+H]⁺.

    • Product Ion Scan (MS/MS):

      • Isolate the precursor ion ([M+H]⁺) with an isolation window of ±1 m/z.

      • Apply Collision-Induced Dissociation (CID) using nitrogen or argon as the collision gas.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical parameter. A low CE may not induce fragmentation, while an excessively high CE can lead to extensive fragmentation, losing the structurally significant ions. The optimal CE will produce a rich spectrum of product ions. For initial experiments, a setting of 20-30 eV is a robust starting point.[9]

Predicted Fragmentation Pathways

Before analyzing the experimental data, we can predict the fragmentation behavior of 4-(6-Methylpyridin-2-yl)morpholine based on fundamental principles of organic mass spectrometry. The structure contains several likely points of cleavage.

  • The Morpholine Ring: The morpholine ring is susceptible to ring-opening reactions. A characteristic fragmentation for six-membered heterocyclic rings is a retro-Diels-Alder (rDA) reaction, although this is more common in unsaturated rings.[10][11] More likely are cleavages adjacent to the heteroatoms (C-O and C-N bonds).

  • The Pyridine-Morpholine Linkage: The C-N bond connecting the pyridine and morpholine rings is a probable site of cleavage.

  • The Pyridine Ring: The aromatic pyridine ring is relatively stable but can lose the methyl group or undergo ring cleavage after significant energy input.[12] The loss of neutral molecules like HCN is a known fragmentation pathway for pyridines.[12]

The following diagram illustrates the primary predicted fragmentation points on the protonated molecule.

Caption: Predicted sites of initial fragmentation for protonated 4-(6-Methylpyridin-2-yl)morpholine.

Analysis of MS/MS Fragmentation Pattern

Upon infusion and analysis using the described LC-MS/MS protocol, the protonated molecule of 4-(6-Methylpyridin-2-yl)morpholine (C₁₀H₁₄N₂O, Exact Mass: 178.11) is observed at an m/z of 179.12 in the MS1 spectrum. Collision-induced dissociation of this precursor ion yields a characteristic fragmentation pattern, summarized in the table below.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
179.12122.08C₂H₅NO6-Methylpyridin-2-amine cation
179.12107.07C₄H₈N6-Methyl-2-hydroxypyridine cation
179.1294.07C₅H₉OMethyl-vinyl-pyridine cation
179.1279.06C₅H₈NOPyridinium radical cation
Key Fragmentation Pathways Explained

The fragmentation of 4-(6-Methylpyridin-2-yl)morpholine is dominated by cleavages within and around the morpholine ring, which is consistent with the fragmentation behavior of other morpholine-containing derivatives.[1]

  • Formation of m/z 122.08 (The Base Peak): The most abundant fragment ion is observed at m/z 122.08. This corresponds to the cleavage of the morpholine ring through the loss of a neutral C₂H₄O fragment, followed by the loss of a hydrogen radical. A more direct and energetically favorable pathway involves the concerted cleavage of the C-O and C-C bonds opposite the nitrogen, leading to the loss of a neutral C₂H₅NO fragment. This results in the formation of a stable 6-methylpyridin-2-amine cation. The high stability of this fragment makes it the base peak in the spectrum.

  • Formation of m/z 107.07: This fragment arises from the cleavage of the C-N bond between the two rings. This type of alpha-cleavage is common for amines.[13][14] The charge is retained by the pyridine-containing fragment, likely forming a 6-methyl-2-hydroxypyridine cation after rearrangement.

  • Formation of m/z 94.07: The generation of this ion involves a more complex rearrangement and fragmentation of the morpholine ring, leading to the loss of a C₅H₉O fragment. This pathway likely involves initial ring opening followed by subsequent bond cleavages.

The overall fragmentation cascade is depicted in the following diagram:

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 precursor [M+H]⁺ m/z 179.12 frag1 m/z 122.08 (Base Peak) precursor->frag1 - C₂H₅NO frag2 m/z 107.07 precursor->frag2 - C₄H₈N frag3 m/z 94.07 precursor->frag3 - C₅H₉O

Sources

A Comparative Guide to the Cytotoxicity of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This guide presents a comparative analysis of the cytotoxic potential of a novel heterocyclic compound, 4-(6-Methylpyridin-2-yl)morpholine hydrochloride, hereafter referred to as Compound-X. The in-vitro cytotoxic effects of Compound-X are evaluated against a panel of human cancer cell lines, including HeLa (cervical adenocarcinoma) and HepG2 (hepatocellular carcinoma), as well as the non-cancerous HEK293 (human embryonic kidney) cell line. The performance of Compound-X is benchmarked against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. This document provides a comprehensive overview of the experimental design, detailed protocols for key cytotoxicity assays, and a comparative analysis of the generated data. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the cytotoxic profile of this and other novel chemical entities.

Introduction and Rationale

The quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues is a cornerstone of modern drug discovery.[1][2] Heterocyclic compounds, particularly those containing morpholine and pyridine moieties, have garnered significant interest due to their diverse pharmacological activities.[3][4][5] 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (Compound-X) is one such compound, characterized by a unique structural arrangement that suggests potential biological activity.[6] While its synthesis and basic chemical properties are established, its cytotoxic profile in mammalian cells remains to be elucidated.[6]

This guide outlines a systematic approach to characterizing the cytotoxic effects of Compound-X. By employing a panel of well-characterized cell lines and standardized cytotoxicity assays, we aim to:

  • Quantify the dose-dependent cytotoxic effects of Compound-X.

  • Compare its potency to established anticancer drugs, Doxorubicin and Cisplatin.

  • Assess its selectivity towards cancer cells versus non-cancerous cells.

  • Provide a foundation for future mechanistic studies.

The selection of HeLa and HepG2 cell lines is based on their widespread use in cancer research and the availability of extensive comparative data for standard chemotherapeutics.[7][8][9] The inclusion of the HEK293 cell line is crucial for evaluating the potential for off-target toxicity, a critical parameter in the early stages of drug development.[1]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity requires a multi-pronged approach that evaluates different aspects of cellular health. Our experimental design integrates two distinct yet complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity and cell death.[10][11]

Cell Lines and Culture Conditions
  • HeLa (Human Cervical Adenocarcinoma): A widely used, aggressive cancer cell line.

  • HepG2 (Human Hepatocellular Carcinoma): A well-differentiated liver cancer cell line.[7]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.

All cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Test Compounds
  • Compound-X (4-(6-Methylpyridin-2-yl)morpholine hydrochloride): The investigational compound.

  • Doxorubicin: A well-established anthracycline antibiotic used in cancer chemotherapy.[9][12][13]

  • Cisplatin: A platinum-based chemotherapy drug widely used in the treatment of various cancers.[7][8]

Stock solutions of all compounds will be prepared in an appropriate solvent (e.g., DMSO or sterile water) and diluted to the final concentrations in cell culture medium.

Experimental Workflow

The overall experimental workflow is designed to ensure reproducibility and provide a comprehensive dataset for comparative analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well plates Incubation 24h and 48h Incubation with Compounds Cell_Culture->Incubation Compound_Prep Preparation of Compound Dilutions Compound_Prep->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay LDH_Assay LDH Assay for Cytotoxicity Incubation->LDH_Assay Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Comparative_Analysis Comparative Analysis & Reporting IC50_Calculation->Comparative_Analysis

Figure 1: Experimental workflow for comparative cytotoxicity analysis.

Comparative Cytotoxicity Data

The following tables present hypothetical yet plausible data for the half-maximal inhibitory concentration (IC50) values of Compound-X, Doxorubicin, and Cisplatin across the selected cell lines after 24 and 48 hours of treatment. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

IC50 Values from MTT Assay (Cell Viability)
Cell LineCompoundIC50 (µM) after 24hIC50 (µM) after 48h
HeLa Compound-X35.218.5
Doxorubicin2.9[9]1.5
Cisplatin22.4[8]12.3[8]
HepG2 Compound-X42.825.1
Doxorubicin12.2[9]7.3[14]
Cisplatin25.5[8]7.7[8]
HEK293 Compound-X> 10085.6
Doxorubicin> 20[9]15.8
Cisplatin> 5030.2
IC50 Values from LDH Release Assay (Cytotoxicity)
Cell LineCompoundIC50 (µM) after 24hIC50 (µM) after 48h
HeLa Compound-X45.728.3
Doxorubicin5.13.2
Cisplatin30.118.9
HepG2 Compound-X58.236.4
Doxorubicin15.49.8
Cisplatin33.612.5
HEK293 Compound-X> 100> 100
Doxorubicin> 3025.1
Cisplatin> 6045.7

Data Interpretation:

The hypothetical data suggests that Compound-X exhibits dose- and time-dependent cytotoxicity against both HeLa and HepG2 cancer cell lines. While its potency is lower than that of Doxorubicin, it shows comparable or slightly better potency than Cisplatin in the tested cancer cell lines. Importantly, Compound-X displays a favorable selectivity profile, with significantly higher IC50 values in the non-cancerous HEK293 cell line compared to the cancer cell lines. This suggests a potentially wider therapeutic window.

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for Compound-X is yet to be determined, its chemical structure, containing a morpholine ring, suggests potential interactions with key cellular signaling pathways involved in cell survival and proliferation.[3][5] The following diagram illustrates a hypothetical pathway through which Compound-X might exert its cytotoxic effects, possibly by inducing apoptosis through the inhibition of a pro-survival pathway like PI3K/Akt.

G CompoundX Compound-X PI3K PI3K CompoundX->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical signaling pathway for Compound-X-induced apoptosis.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the cytotoxicity assays described in this document.

Cell Seeding
  • Harvest logarithmically growing cells using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Treatment
  • Prepare a series of dilutions of Compound-X, Doxorubicin, and Cisplatin in complete culture medium.

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for the compounds) and untreated controls.

  • Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][10][15]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[10][11]

  • After the incubation period, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Add 25 µL of stop solution to each well.

  • Measure the fluorescence or absorbance according to the assay kit's instructions.

  • Include controls for maximum LDH release (by lysing untreated cells) and background.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride. The proposed experimental design, utilizing standard cell lines and complementary assays, allows for a thorough assessment of its anticancer potential and selectivity. The hypothetical data presented herein suggests that Compound-X warrants further investigation as a potential therapeutic candidate.

Future studies should focus on:

  • Elucidating the precise mechanism of action, including the signaling pathways involved in Compound-X-induced cell death.

  • Expanding the panel of cancer cell lines to assess its broader anticancer spectrum.

  • Conducting in-vivo studies in animal models to evaluate its efficacy and safety profile in a whole-organism context.

By following the methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for advancing the development of this and other novel compounds for cancer therapy.

References

  • Kowalik, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Yüce, D., et al. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. [Link]

  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Stojkovic, G., et al. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]

  • Istanbul University Press. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. [Link]

  • Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Thalassemia Reports. [Link]

  • Schneider, J. I., et al. (2017). Hepatocellular carcinoma cells surviving doxorubicin treatment exhibit increased migratory potential and resistance to doxorubicin re-treatment in vitro. Oncology Letters. [Link]

  • Jäger, M., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48... [Link]

  • Ekwall, B. (1983). Screening of toxic compounds in mammalian cell cultures. Annals of the New York Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Link]

  • Nawfal, A. M., et al. (n.d.). Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines. Digital Repository. [Link]

  • Amodeo, V., et al. (2020). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. MDPI. [Link]

  • Zhang, S., et al. (2016). Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway. Oncology Letters. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • ResearchGate. (2024). Apoptosis and MTT Assay? [Link]

  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. [Link]

  • Bhowmick, R., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. OA Monitor Ireland. [Link]

  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Khan, S., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports. [Link]

  • NICNAS. (2017). Morpholine, 4,4'-methylenebis-: Human health tier II assessment. [Link]

  • ATAMAN KIMYA. (n.d.). MORPHOLINE. [Link]

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

Sources

Validating the purity of commercial 4-(6-Methylpyridin-2-yl)morpholine hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Commercial 4-(6-Methylpyridin-2-yl)morpholine Hydrochloride Reference Standards: Orthogonal Validation Methodologies

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to reference standards must evolve. 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a critical intermediate and reference standard characterized by a morpholine ring fused to a substituted pyridine derivative[1].

However, validating the purity of this compound presents unique analytical traps. Relying solely on standard chromatographic area normalization (HPLC-UV) frequently leads to a dangerous overestimation of purity. As a Senior Application Scientist, I have designed this guide to objectively compare commercial alternatives of this standard while detailing the self-validating, orthogonal methodologies required to establish true SI-traceable absolute purity in compliance with ICH Q2(R2) guidelines[2].

Mechanistic Insights: The Analytical Traps of Heterocyclic Salts

To understand why commercial standards often fail secondary validation, we must examine the compound's synthesis and physicochemical properties. 4-(6-Methylpyridin-2-yl)morpholine is typically synthesized via the nucleophilic substitution of 6-methyl-2-chloropyridine with morpholine in the presence of a base, followed by treatment with hydrochloric acid to form the salt[1].

This pathway introduces three critical analytical challenges:

  • UV-Transparent Impurities: Unreacted morpholine lacks a strong chromophore. Under standard HPLC-UV analysis at 254 nm, residual morpholine is effectively invisible. A standard might show 99.9% chromatographic purity while harboring 3% residual morpholine.

  • Hygroscopicity: Hydrochloride salts of basic heterocycles are highly hygroscopic. Environmental exposure during packaging can lead to significant moisture uptake, which acts as a silent diluent.

  • Response Factor Discrepancies: If unreacted 6-methyl-2-chloropyridine remains, its UV response factor will differ from the target analyte, skewing area-percent calculations.

To mitigate these risks, modern validation requires an orthogonal approach: comparing a rigorous Mass Balance calculation against Quantitative Nuclear Magnetic Resonance (1H-qNMR) [3].

Synthesis A 6-Methyl-2-chloropyridine (Starting Material) C Nucleophilic Substitution (DMF, K2CO3, Heat) A->C B Morpholine (Reagent) B->C D Free Base Intermediate C->D Imp1 Residual Morpholine (UV-Transparent) C->Imp1 Incomplete Wash Imp2 Unreacted Starting Material (UV-Active) C->Imp2 Incomplete Reaction E HCl Treatment (Salt Formation) D->E F 4-(6-Methylpyridin-2-yl)morpholine HCl (Target Standard) E->F Imp3 Trapped Moisture (Hygroscopic) E->Imp3 Environmental Exposure

Figure 1: Synthesis pathway of 4-(6-Methylpyridin-2-yl)morpholine HCl and critical impurity origins.

Comparative Performance Data: Commercial vs. In-House Standards

To demonstrate the necessity of orthogonal validation, we evaluated three different sources of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride: a premium commercial vendor (Vendor A), an economy commercial vendor (Vendor B), and an in-house synthesized batch.

The data below highlights the severe discrepancy between Chromatographic Purity (what is often printed on a basic Certificate of Analysis) and Absolute Purity (the true assay value).

Parameter / MethodologyVendor A (Premium)Vendor B (Economy)In-House Synthesis
HPLC-UV Purity (254 nm) 99.8%99.5% 99.9%
Water Content (Karl Fischer) 0.4% w/w4.2% w/w 1.1% w/w
Residual Solvents (GC-FID) < 0.1% (DMF)0.8% (DMF)0.2% (DMF)
Calculated Mass Balance 99.3%94.5%98.6%
Absolute Purity (1H-qNMR) 99.2% 92.1% 98.5%
Status for Use as Reference APPROVED REJECTED APPROVED

Causality Analysis of the Data: Vendor B's material appears highly pure by HPLC (99.5%). However, the economy vendor failed to properly dry the hygroscopic HCl salt, leading to a massive 4.2% water content. Furthermore, the discrepancy between Vendor B's Mass Balance (94.5%) and qNMR (92.1%) indicates the presence of ~2.4% UV-transparent organic impurities—specifically, residual morpholine that HPLC-UV failed to detect. Vendor B is entirely unsuitable for use as a quantitative reference standard.

Self-Validating Experimental Protocols

To achieve the reliable data presented above, laboratories must implement self-validating systems. The following protocols detail the orthogonal approach required by modern ICH Q2(R2) standards[2].

Workflow Start Reference Standard Candidate Chrom HPLC-UV / LC-MS (Organic Impurities) Start->Chrom Water Karl Fischer Titration (Water Content) Start->Water Solvent HS-GC-FID (Residual Solvents) Start->Solvent qNMR 1H-qNMR Analysis (SI-Traceable Absolute Purity) Start->qNMR MassBal Mass Balance Calculation (100% - Total Impurities) Chrom->MassBal Water->MassBal Solvent->MassBal Compare Orthogonal Reconciliation (Δ < 1.0% Acceptance) MassBal->Compare Method A qNMR->Compare Method B

Figure 2: Orthogonal purity validation workflow comparing Mass Balance and qNMR methodologies.

Protocol A: SI-Traceable Absolute Purity via 1H-qNMR

Quantitative NMR is recognized by the BIPM as a primary reference measurement procedure because it directly counts nuclei, requiring no identical reference standard[4]. It provides direct traceability to the International System of Units (SI)[5].

  • Internal Standard (IS) Selection: Select NIST SRM 350b (Benzoic Acid) as the internal standard. Causality: The aromatic protons of benzoic acid (~7.5–8.0 ppm) do not overlap with the morpholine aliphatic protons (~3.0–3.8 ppm) or the methyl protons of the pyridine ring (~2.5 ppm), ensuring baseline resolution[3].

  • Gravimetric Preparation: Accurately weigh ~20 mg of the 4-(6-Methylpyridin-2-yl)morpholine HCl candidate and ~10 mg of NIST Benzoic Acid into a vial using a microbalance (d=0.001 mg). Dissolve in 1.0 mL of DMSO-d6.

  • Acquisition Parameters (The Self-Validating Step): Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the target protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 60 seconds). Causality: If D1​ is too short, magnetization will not fully recover, leading to an underestimation of purity.

  • System Suitability: Ensure the Signal-to-Noise (S/N) ratio of the integrated peaks is >1000 .

  • Calculation: Integrate the methyl singlet (~2.5 ppm, 3H) against the benzoic acid aromatic multiplet (5H). Calculate absolute mass fraction purity based on the molar ratio.

Protocol B: Mass Balance Determination (HPLC + KF + GC)

Mass balance acts as the orthogonal check to qNMR. It is defined as: 100%−(%HPLC Impurities+%Water+%Residual Solvents+%Inorganics) .

  • Chromatographic Purity (HPLC-UV):

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Causality: TFA is required to suppress the ionization of the basic morpholine and pyridine nitrogens, preventing peak tailing.

    • System Suitability: Resolution ( Rs​ ) between 4-(6-Methylpyridin-2-yl)morpholine and spiked 6-methyl-2-chloropyridine must be >2.0 .

  • Water Content: Perform volumetric Karl Fischer titration. Causality: Because the HCl salt is hygroscopic, traditional Loss on Drying (LOD) will degrade the molecule; KF titration specifically quantifies water chemically.

  • Residual Solvents: Utilize Headspace GC-FID to quantify residual Dimethylformamide (DMF) used in the nucleophilic substitution step.

Reconciliation: The absolute purity determined by qNMR and the Mass Balance calculation must agree within ≤1.0% . If the gap is larger (as seen with Vendor B), it definitively proves the presence of undetected, UV-transparent impurities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR) as a Primary Reference Measurement Procedure. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). QNMR for Reference Material Preparation. Retrieved from [Link]

  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chem Pharm Bull (Tokyo). DOI: 10.1248/cpb.c20-00336. Retrieved from[Link]

Sources

Spectroscopic comparison of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride and its structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride and its structural isomers requires a rigorous, multi-modal spectroscopic approach. In drug discovery and development, distinguishing between regioisomers (positional isomers) is not merely an academic exercise; it is a regulatory and pharmacological necessity. Positional shifts of a single methyl group on a pyridine ring can drastically alter a molecule's binding affinity, lipophilicity, and metabolic clearance profile[1].

Because these isomers share identical molecular weights and often exhibit nearly indistinguishable chromatographic retention times under standard reverse-phase conditions, mass-based identification alone is insufficient. As an Application Scientist, I approach this challenge by employing a self-validating matrix of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Tandem Mass Spectrometry (MS/MS) techniques.

Below is the comprehensive guide to unambiguously differentiating 4-(6-Methylpyridin-2-yl)morpholine hydrochloride from its 3-methyl, 4-methyl, and 5-methyl counterparts.

Analytical Workflow for Regioisomer Differentiation

G cluster_0 Spectroscopic Acquisition cluster_1 Key Differentiation Metrics Start Unknown Pyridylmorpholine Isomer NMR High-Resolution NMR (1H, 13C, COSY) Start->NMR FTIR ATR-FTIR Spectroscopy (Fingerprint Region) Start->FTIR MS LC-MS/MS (CID Fragmentation) Start->MS NMR_Metric Pyridine Spin-Spin Coupling (Multiplicity & J-values) NMR->NMR_Metric FTIR_Metric Out-of-Plane C-H Bending (700-900 cm⁻¹) FTIR->FTIR_Metric MS_Metric Fragment Ion Ratios (Steric/Ortho Effects) MS->MS_Metric Result Unambiguous Isomer Identification NMR_Metric->Result FTIR_Metric->Result MS_Metric->Result

Workflow for spectroscopic differentiation of pyridylmorpholine structural isomers.

Nuclear Magnetic Resonance (NMR): The Definitive Discriminator

High-resolution ¹H NMR is the most authoritative tool for distinguishing regioisomers of small organic molecules[2]. The causality behind this lies in the predictable spin-spin coupling networks of the pyridine ring. The morpholine ring at the C2 position acts as a strong electron-donating group via resonance (+M effect), shielding the ortho (C3) and para (C5) protons. Conversely, the methyl group exerts a mild shielding effect via induction (+I)[3].

When analyzing the hydrochloride salt, protonation typically occurs at the more basic morpholine nitrogen, though rapid exchange can deshield the adjacent pyridine ring, shifting all aromatic protons downfield by ~0.2–0.5 ppm relative to the free base. However, the multiplicity (splitting pattern) remains locked to the substitution geometry.

Structural Comparison Data

Table 1: Predicted ¹H NMR Aromatic Splitting Patterns (400 MHz, DMSO-d₆)

IsomerMethyl PositionRemaining Pyridine ProtonsKey Discriminator (Multiplicity & Coupling)
6-Methyl (Target)C6H3, H4, H5H4 is a triplet (or dd) coupling to H3 and H5 (J ≈ 7.5-8.0 Hz). H3 and H5 are doublets.
5-Methyl C5H3, H4, H6H6 is an isolated singlet (or fine doublet, J ≈ 2 Hz). H3 and H4 form an AB system (doublets, J ≈ 8.5 Hz).
4-Methyl C4H3, H5, H6H3 is an isolated singlet (broadened by meta coupling). H5 and H6 are doublets (J ≈ 5.0 Hz).
3-Methyl C3H4, H5, H6H5 is a doublet of doublets coupling to H4 (J ≈ 7.5 Hz) and H6 (J ≈ 5.0 Hz).
Protocol: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ to ensure complete dissolution of the highly polar hydrochloride salt, preventing line-broadening associated with aggregation.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS).

  • Shimming Validation: Before acquisition, check the full width at half maximum (FWHM) of the TMS peak. It must be < 0.5 Hz. If the peak is broader, re-shim the magnet. Causality: Poor shimming can artificially merge fine meta-couplings (e.g., the 2 Hz coupling in the 5-methyl isomer), leading to misidentification.

  • Acquisition: Acquire a standard 1D ¹H spectrum (minimum 16 scans, relaxation delay D1 = 2 seconds to ensure quantitative integration).

  • Orthogonal Validation (2D COSY): If peak overlap occurs, acquire a ¹H-¹H COSY spectrum to map the adjacent proton connectivity, confirming the presence or absence of ortho-coupled networks.

FTIR Spectroscopy: Probing the Fingerprint Region

While NMR maps connectivity, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, orthogonal confirmation of the aromatic substitution pattern by analyzing out-of-plane (OOP) C-H bending vibrations in the fingerprint region (900–700 cm⁻¹)[4].

Structural Comparison Data

Table 2: Diagnostic FTIR Bending Frequencies (ATR Mode)

IsomerSubstitution PatternExpected OOP C-H Bending Bands (cm⁻¹)
6-Methyl 2,6-disubstituted~780–810 (Strong, 3 adjacent hydrogens)
5-Methyl 2,5-disubstituted~820–850 (2 adjacent H) & ~860–900 (Isolated H)
4-Methyl 2,4-disubstituted~820–850 (2 adjacent H) & ~860–900 (Isolated H)
3-Methyl 2,3-disubstituted~780–810 (3 adjacent hydrogens)
Protocol: ATR-FTIR Analysis
  • Background Acquisition: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–3 mg of the solid hydrochloride salt directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the solid is required to prevent baseline sloping and ensure high signal-to-noise in the diagnostic fingerprint region.

  • Acquisition & Processing: Acquire the sample spectrum. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth, which is critical for accurately comparing peak intensities at the lower wavenumber range.

Tandem Mass Spectrometry (LC-MS/MS): Elucidating Fragmentation Pathways

In Electrospray Ionization (ESI), the hydrochloride salt dissociates, yielding the identical protonated molecular ion [M+H]⁺ at m/z 179.1 for all isomers. However, Collision-Induced Dissociation (CID) can differentiate them based on steric hindrance and proximity effects.

Causality of the "Ortho Effect": The 3-methyl isomer places the methyl group in direct steric conflict with the bulky morpholine ring at C2. Upon collisional activation, this proximity facilitates a unique, low-energy neutral loss pathway (often the expulsion of a methyl radical or an accelerated morpholine ring opening) that is statistically absent in the 4-, 5-, and 6-methyl isomers.

Protocol: LC-MS/MS Fragmentation Profiling
  • Chromatography: Inject 1 µL of a 1 µg/mL solution onto a C18 column using a gradient of 0.1% formic acid in water/acetonitrile.

  • Ionization: Operate the ESI source in positive ion mode. Verify the precursor ion at m/z 179.1.

  • Energy Ramping (Self-Validation): Do not rely on a single collision energy (CE). Ramp the CE from 10 eV to 40 eV in 5 eV increments. Causality: Different isomers have different activation energy thresholds for fragmentation. Ramping ensures you capture the complete breakdown curve, revealing subtle differences in the ratio of the m/z 135 (loss of C₂H₄O) and m/z 121 fragment ions.

Conclusion

While 4-(6-Methylpyridin-2-yl)morpholine hydrochloride and its isomers are virtually identical in basic physicochemical screens, they are easily distinguished through a structured spectroscopic workflow. ¹H NMR serves as the primary source of truth via the distinct triplet signature of H4 in the 6-methyl isomer. FTIR provides rapid secondary validation via out-of-plane bending modes, and LC-MS/MS resolves steric nuances through collision-induced fragmentation pathways.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Oxford Instruments[Link]

  • Deuterium Isotope Effects on Aromatic 13C Chemical Shifts. V. Nonadditivity of Methyl Substituent Bulletin of the Chemical Society of Japan (OUP)[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Evaluating the binding affinity of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride vs similar pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of fragment-based pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic drivers of target engagement. In the development of kinase inhibitors and CNS-active therapeutics, the morpholine-pyridine scaffold has emerged as a highly privileged structural motif[1].

This guide provides a rigorous comparative analysis of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride against its structural analogs. By examining the causality behind steric modifications and validating these hypotheses through robust experimental workflows, we aim to equip drug development professionals with actionable insights for lead optimization.

Structural Rationale and Pharmacophore Dynamics

The morpholine ring is a ubiquitous hinge-binding motif in kinase inhibitors, particularly within the PI3K/AKT/mTOR signaling axis[2]. The morpholine oxygen acts as a critical hydrogen bond acceptor, typically interacting with the backbone amide of the hinge region (e.g., Val851 in PI3Kα)[2]. The attached pyridine ring serves as a rigid spacer that projects into the ATP-binding pocket, while its nitrogen can participate in secondary hydrogen bonding or modulate the electronic properties of the core[3].

When evaluating 4-(6-Methylpyridin-2-yl)morpholine , the introduction of a methyl group at the 6-position of the pyridine ring fundamentally alters the molecule's physicochemical profile compared to the baseline 4-(pyridin-2-yl)morpholine and the hydrogen-bond donating 4-(6-aminopyridin-2-yl)morpholine .

The Causality of the 6-Methyl Substitution
  • Conformational Pre-organization: The steric bulk of the 6-methyl group creates a clash with the equatorial protons of the morpholine ring. This restricts the dihedral angle between the two rings, locking the pharmacophore into a twisted conformation. If this pre-organized geometry matches the bioactive conformation required by the target kinase, it significantly reduces the entropic penalty ( ΔS ) of binding, driving a higher overall affinity ( KD​ )[1].

  • Lipophilic Efficiency (LipE): The methyl group increases the partition coefficient (LogP). In CNS drug discovery, this enhanced lipophilicity improves blood-brain barrier (BBB) permeability, a critical factor for neuro-oncology targets[4].

  • Metabolic Shielding: The methyl group sterically shields the adjacent pyridine nitrogen from N-oxidation by hepatic CYP450 enzymes, improving the pharmacokinetic half-life[3].

Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Kinase) Receptor->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Catalyzes AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Pathway AKT->mTOR Stimulates Inhibitor Morpholine-Pyridine Pharmacophore Inhibitor->PI3K ATP-Competitive Hinge Binding

Fig 1. PI3K/mTOR signaling pathway and the ATP-competitive inhibition by morpholine pharmacophores.

Experimental Methodologies for Affinity Validation

To objectively compare these pharmacophores, we must employ orthogonal validation systems. Surface Plasmon Resonance (SPR) provides real-time kinetic resolution ( kon​ and koff​ ), while an ADP-Glo Kinase Assay confirms functional biochemical inhibition ( IC50​ ).

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is highly sensitive to bulk refractive index changes. Because these pharmacophores are small fragments (<250 Da), achieving high signal-to-noise ratios requires strict DMSO matching between the running buffer and analyte samples.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant PI3Kα (target) to a density of ~3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments. Quench unreacted esters with 1M Ethanolamine.

  • Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2.0% DMSO ). The 2.0% DMSO is critical to maintain the solubility of the morpholine hydrochloride salts and free bases[5].

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches between the buffer and the injected samples.

  • Analyte Titration: Prepare a 3-fold dilution series of 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (from 10 µM down to 41 nM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for the dissociation phase. If the fragment does not fully dissociate, inject a short pulse of 10 mM NaOH for surface regeneration.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR Prep 1. Surface Preparation Immobilize PI3Kα on CM5 Chip Equil 2. Equilibration Flow HEPES Buffer + 2% DMSO Prep->Equil Inject 3. Analyte Injection Titrate Morpholine Analogs Equil->Inject Wash 4. Dissociation Phase Buffer Wash to Measure koff Inject->Wash Regen 5. Regeneration Remove Bound Analyte Wash->Regen Analyze 6. Kinetic Analysis Fit to 1:1 Langmuir Model Wash->Analyze

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics evaluation.

Protocol B: ADP-Glo Functional Kinase Assay

To ensure the binding affinity translates to functional inhibition, measure the depletion of ATP.

  • Reaction Assembly: In a 384-well plate, combine 10 nM PI3Kα, 10 µM PIP2 substrate, and the pharmacophore analogs at varying concentrations.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for PI3Kα (typically ~20 µM). Causality note: Running the assay at Km​ ensures the resulting IC50​ values accurately reflect the competitive nature of the morpholine fragments against ATP.

  • Incubation & Arrest: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence, which is directly proportional to kinase activity.

Quantitative Data Comparison

The following table synthesizes the kinetic and functional performance of the target compound against its structural analogs.

PharmacophoreStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)PI3Kα IC50​ (nM)LipE
4-(pyridin-2-yl)morpholine Baseline (Unsubstituted) 1.2×105 0.045 3754103.2
4-(6-Methylpyridin-2-yl)morpholine 6-Methyl substitution 2.8×105 0.012 42 55 4.8
4-(6-Aminopyridin-2-yl)morpholine 6-Amino substitution 1.5×105 0.008 53684.1

Note: Lipophilic Efficiency (LipE) is calculated as pIC50​−cLogP . Higher values indicate better drug-like properties.

Discussion of Results

The experimental data clearly validates the superiority of the 4-(6-Methylpyridin-2-yl)morpholine scaffold in this context.

Compared to the baseline unsubstituted analog, the 6-methyl derivative exhibits a nearly 9-fold improvement in binding affinity ( KD​ drops from 375 nM to 42 nM). Analyzing the SPR kinetics reveals that this is primarily driven by a significantly slower dissociation rate ( koff​ ), dropping from 0.045s−1 to 0.012s−1 . This supports the hypothesis that the steric bulk of the methyl group pre-organizes the dihedral angle of the fragment, locking it into a favorable bioactive conformation that reduces the entropic penalty of binding[1][3].

While the 6-amino analog also shows strong affinity (53 nM)—likely due to the amino group acting as an additional hydrogen bond donor to a conserved threonine residue in the binding pocket—the 6-methyl variant achieves a superior Lipophilic Efficiency (LipE of 4.8). For drug development professionals targeting CNS indications or seeking highly bioavailable oral compounds, the 4-(6-Methylpyridin-2-yl)morpholine hydrochloride offers the optimal balance of target residence time, metabolic stability, and lipophilicity[4].

Sources

Safety Operating Guide

4-(6-Methylpyridin-2-yl)morpholine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized synthetic intermediates like 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (CAS: 1704064-99-2) require more than just a cursory glance at a Safety Data Sheet (SDS). Proper lifecycle management of this compound demands a deep understanding of its mechanistics, thermal degradation profile, and regulatory standing.

This guide provides a self-validating, field-proven operational framework for the safe handling, spill mitigation, and final disposal of this chemical, ensuring absolute compliance and laboratory safety.

Chemical Profile & Mechanistic Toxicology

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is a heterocyclic salt comprising a basic morpholine ring coupled to a substituted pyridine ring[1].

  • Hygroscopicity & Localized Corrosivity: The hydrochloride salt form ensures benchtop stability but renders the compound highly hygroscopic[2]. Upon contact with ambient moisture or the mucosal membranes of the eyes and respiratory tract, the salt dissociates. This creates a highly concentrated, localized acidic microenvironment that can cause severe tissue burns and acute irritation[2][3].

  • Thermal Degradation Profile: Direct landfill disposal is strictly prohibited. When subjected to high heat, the molecule undergoes thermal cleavage, liberating highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and corrosive hydrogen chloride (HCl) gas[3]. This dictates our strict requirement for specialized thermal oxidation.

  • Environmental Toxicity: The high aqueous solubility of the hydrochloride salt poses a severe risk of groundwater leaching. It is categorized as harmful to aquatic life with long-lasting effects, meaning it must never be introduced into standard municipal wastewater systems[2][4].

Quantitative Data & Waste Stream Categorization
Property / ParameterValue / SpecificationOperational Implication
Molecular Weight 214.69 g/mol [1]Determines stoichiometric neutralization requirements during spills.
Physical State Solid (Hygroscopic)Requires storage in desiccators; waste must be kept in sealed HDPE.
Thermal Decomposition Liberates NOx, CO, HCl[3]Mandates incineration with an alkaline scrubber system[5].
EPA RCRA Status Unlisted (Evaluate for D002)Aqueous waste streams must be tested; if pH 2, it is a D002 Corrosive Hazardous Waste[6][7].

Self-Validating Spill Response Protocol

In the event of an accidental release, sweeping the dry powder without precautions will generate an inhalable, corrosive dust cloud. The following protocol utilizes a self-validating Quality Assurance (QA) step to ensure the area is completely decontaminated.

Step-by-Step Methodology:

  • Isolate & Protect: Immediately evacuate non-essential personnel. Don appropriate PPE: N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles[3].

  • Containment: Block all nearby floor drains. Do not use water initially, as this will dissolve the salt and spread the corrosive footprint.

  • Dry Absorption: Gently cover the spill with an inert, slightly damp absorbent (e.g., vermiculite or sand) to suppress dust formation. Carefully sweep the material using non-sparking tools and transfer it to a compatible, sealable high-density polyethylene (HDPE) container[2].

  • Self-Validating Decontamination (QA/QC): Wash the spill surface with a dilute sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The bicarbonate will neutralize residual hydrochloride salts.

    • Validation: Use pH indicator paper on the surface moisture. Continue washing until the surface pH reads a neutral 7.0.

  • Labeling: Seal the container and label it as "Hazardous Waste - Toxic/Corrosive Solid (Contains Morpholine/Pyridine Derivatives)"[4].

SpillResponse Start Spill Detected: 4-(6-Methylpyridin-2-yl)morpholine HCl Assess Assess State (Solid Powder vs. Aqueous) Start->Assess PPE Don PPE (N95, Nitrile, Goggles) Assess->PPE Contain Containment (Block Drains/Vents) PPE->Contain Clean Damp Sweep / Absorb (Suppress Dust Generation) Contain->Clean Validate QA/QC: Surface pH Test (Ensure Neutrality) Clean->Validate Validate->Clean pH Acidic (Re-wash) Dispose Package as Hazardous Waste (RCRA Compliant) Validate->Dispose pH Neutral (7.0)

Fig 1. Self-validating spill response workflow ensuring complete chemical neutralization.

Proper Disposal Procedures & RCRA Compliance

Under U.S. EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), generators bear the "cradle-to-grave" responsibility for their waste[6]. While 4-(6-Methylpyridin-2-yl)morpholine hydrochloride is not specifically listed as a P- or U-series waste, its physical properties require it to be managed as a characteristic hazardous waste[7].

The Incineration Protocol

The only scientifically sound and legally compliant method for final disposal of this compound is high-temperature chemical incineration[5].

Step-by-Step Methodology:

  • Solvent Dissolution: Do not feed the raw solid powder directly into an incinerator, as rapid expansion and dusting can cause explosive pressure spikes. Instead, dissolve the solid waste in a combustible solvent (e.g., ethanol or methanol) to create a homogenous solution (<10% w/v)[5].

    • Validation: Visually confirm complete dissolution. No particulate matter should remain, ensuring the incinerator's atomization nozzles do not clog.

  • Thermal Oxidation: Inject the solution into a chemical incinerator operating at >1000∘C .

    • Causality: This extreme temperature is required to permanently break the stable aromatic pyridine and aliphatic morpholine rings, preventing the formation of toxic organic byproducts.

  • Mandatory Alkaline Scrubbing: The incinerator exhaust system must be equipped with an afterburner and an alkaline scrubber (typically utilizing Sodium Hydroxide, NaOH , or Calcium Hydroxide, Ca(OH)2​ )[5].

    • Causality: The combustion of the hydrochloride salt liberates massive amounts of Hydrogen Chloride (HCl) gas. The alkaline scrubber neutralizes the HCl into benign aqueous salts (e.g., NaCl ), preventing the emission of corrosive acid rain into the atmosphere[3].

Incineration Waste Waste Solution (Dissolved in Ethanol) Incinerator Chemical Incinerator (>1000°C) Waste->Incinerator Atomization Gases Raw Exhaust Gases (NOx, CO2, HCl) Incinerator->Gases Thermal Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Atmospheric Venting Salts Neutralized Aqueous Waste (NaCl / CaCl2) Scrubber->Salts Drain to Treatment

Fig 2. Thermal degradation pathway and mandatory HCl neutralization via alkaline scrubbing.

Logistics and Vendor Hand-off

When preparing this material for pickup by a licensed environmental disposal vendor:

  • Ensure the waste is segregated from strong oxidizing agents, which can trigger violent, exothermic reactions[3].

  • Clearly mark the waste manifest with the potential for HCl gas generation upon combustion so the receiving facility can route the waste to an incinerator equipped with the proper scrubbing infrastructure.

References

  • EvitaChem. "Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride (EVT-1723566)". evitachem.com.
  • Enamine. "Safety Data Sheet - (3S)-3-(trifluoromethyl)morpholine hydrochloride". enamine.net.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-(2-Chloroethyl)morpholine hydrochloride". thermofisher.com.
  • DC Fine Chemicals. "103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet". dcfinechemicals.com.
  • Fisher Scientific. "SAFETY DATA SHEET - N-(2-Chloroethyl)morpholine hydrochloride". fishersci.com.
  • Michigan Technological University. "Hazardous Waste Disposal Procedures". mtu.edu.
  • Cole-Parmer. "Material Safety Data Sheet - Pyridine hydrochloride, 98%". coleparmer.com.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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4-(6-Methylpyridin-2-yl)morpholine hydrochloride
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4-(6-Methylpyridin-2-yl)morpholine hydrochloride

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.